5-Bromo-4-chloro-2-methylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIJNBFVJKFOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652063 | |
| Record name | 5-Bromo-4-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-85-0 | |
| Record name | 5-Bromo-4-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloro-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-chloro-2-methylpyridine
This guide provides a comprehensive technical overview of the physical and chemical properties of 5-Bromo-4-chloro-2-methylpyridine, a key halogenated pyridine derivative. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes core data with practical, field-proven methodologies for its characterization. We will delve into its structural identity, established physical constants, and the experimental workflows necessary to validate these properties, ensuring a foundation of scientific integrity and practical applicability.
Chemical Identity and Nomenclature
This compound is a substituted pyridine ring, a heterocyclic aromatic organic compound. The nomenclature of substituted pyridines follows IUPAC guidelines, where the ring atoms are numbered starting from the nitrogen atom. In this case, the parent structure is 2-methylpyridine, also known by its common name, 2-picoline.
-
Systematic IUPAC Name : this compound
-
Common Synonyms : 5-Bromo-2-chloro-4-picoline, 2-Chloro-5-bromo-4-picoline[1][2]
-
Molecular Formula : C₆H₅BrClN[1]
-
Molecular Weight : 206.47 g/mol [3]
It is critical for researchers to correctly identify this compound for procurement and in literature searches. The primary Chemical Abstracts Service (CAS) number is 778611-64-6 .[1][3] An alternative CAS number, 1003711-85-0 , is also associated with this chemical name in some databases and appears to refer to the same structure.[4][5] Researchers should be aware of both identifiers to ensure comprehensive information retrieval.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The physical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the known physical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 778611-64-6 | [1][3] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [3] |
| Appearance | Gray to white solid | [1] |
| Melting Point | 29-31 °C | |
| Density | 1.624 g/mL at 25 °C | |
| Purity (Typical) | ≥ 97% | [1] |
Spectral and Solubility Characterization
While a complete set of publicly available experimental spectra is limited, we can predict the expected characteristics and outline the protocols for their determination.
-
Infrared (IR) Spectroscopy : An ATR-IR spectrum is available for this compound. Key absorptions are expected for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching within the pyridine ring, and C-Br and C-Cl stretching in the lower wavenumber region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts will be influenced by the positions of the electronegative halogen substituents.
-
¹³C NMR : The carbon NMR spectrum should display six distinct signals, five for the carbons in the pyridine ring and one for the methyl carbon.
-
-
Mass Spectrometry (MS) : The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6] This will result in M+, M+2, and M+4 peaks with a characteristic intensity ratio, which is a powerful tool for confirming the presence of these two halogens.[6][7] Common fragmentation pathways for halogenated pyridines involve the loss of the halogen atoms or the methyl group.[8]
Specific solubility data in a range of solvents is not widely published. However, based on its structure—a polar pyridine ring with nonpolar halogen and methyl substituents—this compound is predicted to be soluble in a variety of polar organic solvents. Its solubility in nonpolar solvents like hexane is likely to be limited. Due to the basic nitrogen atom in the pyridine ring, it may exhibit enhanced solubility in acidic aqueous solutions through the formation of a pyridinium salt.[9]
A systematic determination of its solubility is a fundamental step for any researcher using this compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Hazard Statements :
-
Signal Word : Danger
-
Precautionary Statements :
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
-
Handling Recommendations : This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[10] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[10] Avoid inhalation of dust and contact with skin and eyes.[10] Store in a cool, dry place away from incompatible materials.[1]
Experimental Protocols for Physical Property Determination
The following protocols are provided as self-validating systems for determining key physical properties. The causality behind each step is explained to ensure both accuracy and a deep understanding of the process.
Caption: Workflow for the physical characterization of this compound.
The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline solid.
Methodology:
-
Sample Preparation :
-
Ensure the sample is completely dry and finely powdered. Moisture can act as an impurity and depress the melting point.
-
Load a small amount of the powdered sample into a capillary tube, ensuring a packed height of 2-3 mm. This height is critical; a larger sample size can lead to an artificially broad melting range due to inefficient heat transfer.
-
-
Apparatus Setup :
-
Place the capillary tube into the heating block of a melting point apparatus.
-
Set the starting temperature to approximately 15-20 °C below the expected melting point (29 °C).
-
-
Measurement :
-
For an unknown or to verify a literature value, a rapid preliminary heating can be performed to find an approximate range.
-
For an accurate measurement, heat the sample slowly, at a ramp rate of 1-2 °C per minute, as it approaches the melting point. A slow heating rate is essential to allow the system to remain in thermal equilibrium, providing an accurate reading.
-
-
Data Recording :
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal melts (T₂).
-
The melting range is reported as T₁ - T₂.
-
This protocol systematically determines the solubility of the compound in various solvents, providing insights into its polarity and potential for acid-base chemistry.
Methodology:
-
Initial Solvent Screening :
-
To a small test tube, add approximately 10-20 mg of this compound.
-
Add 1 mL of the test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) dropwise while agitating the mixture. The rationale for this step-wise addition is to observe the dissolution process carefully.
-
Observe if the solid dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble."
-
-
Acid-Base Solubility :
-
Rationale : This step probes for acidic or basic functional groups. The basic nitrogen in the pyridine ring is expected to react with acid.
-
Procedure :
-
If the compound is insoluble in water, test its solubility in 5% aqueous HCl. Vigorous shaking is required to facilitate the acid-base reaction at the solid-liquid interface. Formation of a homogeneous solution indicates the presence of a basic group, as the protonated pyridinium salt is generally water-soluble.
-
Separately, test the solubility in 5% aqueous NaOH. While this compound is not expected to be acidic, this test is part of a standard qualitative analysis workflow.
-
-
By adhering to these rigorous protocols, researchers can confidently verify the physical properties of this compound, ensuring the quality and reliability of their subsequent experimental work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. uni-saarland.de [uni-saarland.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 5-Bromo-4-chloro-2-methylpyridine (CAS: 1003711-85-0)
In the landscape of modern medicinal and process chemistry, the strategic selection of intermediates is paramount to the successful synthesis of complex molecular architectures. Among the vast array of available building blocks, halogenated pyridines represent a cornerstone of synthetic utility. This guide focuses on this compound, a trifunctionalized picoline derivative whose distinct substitution pattern offers a powerful platform for selective, stepwise functionalization.
With the CAS number 1003711-85-0, this compound is not merely a reagent but a strategic tool for researchers and drug development professionals.[1] The presence of two different halogens—a bromine at the 5-position and a chlorine at the 4-position—on a pyridine scaffold provides differential reactivity, enabling orthogonal synthetic strategies. This inherent chemical potential has positioned this compound as a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials.[2] This document serves as a technical resource, consolidating critical data on its properties, synthesis, reactivity, applications, and safety protocols to empower scientists in leveraging its full potential.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development.
Nomenclature and Chemical Identifiers
-
Synonyms : 5-Bromo-4-chloro-2-picoline
-
Molecular Formula : C₆H₅BrClN[1]
-
InChI Key : InChI=1S/C6H5BrClN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3[3]
Physicochemical Data
The properties of this compound are summarized below. Data is aggregated from various suppliers and databases, with purity typically specified as ≥97%.[1]
| Property | Value | Source(s) |
| Molecular Weight | 206.47 g/mol | [1] |
| Appearance | Colorless to light yellow/red clear liquid or solid | |
| Purity | >97.0% (GC) | |
| Boiling Point | ~239.4 °C at 760 mmHg (Predicted) | [6] |
| Hazard Statements | Combustible liquid. May cause skin and eye irritation. | [7] |
Molecular Structure
The structural arrangement of the substituents on the pyridine ring is the source of the molecule's synthetic versatility.
Caption: Structure of this compound.
Synthesis, Reactivity, and Synthetic Utility
The true value of this compound lies in its reactivity profile, which allows for selective chemical transformations.
Representative Synthetic Approach
While specific, peer-reviewed synthetic procedures for CAS 1003711-85-0 are not abundant in public literature, a plausible route can be designed based on established pyridine chemistry. A common strategy involves the multi-step modification of a simpler picoline precursor. The following protocol is a representative example and should be optimized for specific laboratory conditions.
Protocol: Plausible Synthesis of this compound
-
Starting Material: 2-Methyl-4-pyridone.
-
Step 1: Chlorination. Treat 2-methyl-4-pyridone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the pyridone to 4-chloro-2-methylpyridine. This is a standard transformation for converting hydroxyl groups on pyridine rings to chlorides.
-
Step 2: N-Oxide Formation. The resulting 4-chloro-2-methylpyridine is then oxidized to its N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid or m-CPBA. The N-oxide formation activates the pyridine ring for subsequent electrophilic substitution.
-
Step 3: Bromination. The 4-chloro-2-methylpyridine N-oxide is subjected to electrophilic bromination. The N-oxide group directs the incoming electrophile, and bromination can be achieved using bromine in a suitable solvent system.
-
Step 4: Deoxygenation. The final step involves the removal of the N-oxide group, typically by treatment with a reducing agent like phosphorus trichloride (PCl₃), to yield the target compound, this compound.
Core Reactivity and Strategic Application
The key to this molecule's utility is the differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). This reactivity difference is the cornerstone of its use in sequential, site-selective cross-coupling.
-
Suzuki-Miyaura Coupling: The C5-Br position is highly susceptible to Suzuki coupling with a wide range of boronic acids and esters. This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position while leaving the C4-Cl intact for a subsequent transformation.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated towards SNAr by the electron-withdrawing nature of the pyridine nitrogen. This allows for the displacement of the chloride by various nucleophiles (e.g., amines, alcohols, thiols), often under conditions that do not affect the C-Br bond.
-
Other Cross-Coupling Reactions: The C-Br bond can also participate in other palladium-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig aminations.
This dual reactivity allows for a programmed, stepwise elaboration of the pyridine core, making it an invaluable intermediate in the construction of complex molecules.
Caption: Synthetic utility via orthogonal reaction pathways.
Applications in Research and Drug Discovery
The unique structural and reactive properties of this compound make it a sought-after intermediate in several high-value research areas.
-
Pharmaceutical Development: This compound is a key building block in the synthesis of biologically active molecules.[2] The substituted pyridine motif is a common scaffold in many approved drugs. Its ability to be selectively functionalized makes it ideal for generating libraries of compounds for screening in drug discovery programs, particularly for developing antibacterial and antifungal agents.[2][8]
-
Protein Degrader Building Blocks: The molecule is explicitly listed as a "Protein Degrader Building Block," indicating its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This building block can be used to construct the linker or the ligand that binds to the target protein or the E3 ligase.
-
Agrochemicals and Material Science: Beyond pharmaceuticals, it is used to create complex molecules for agrochemicals, such as herbicides and pesticides.[2] In material science, it can be incorporated into specialized polymers and coatings to enhance durability and environmental resistance.[2]
Spectroscopic Characterization Protocol
Confirming the identity and purity of this compound is critical. While published spectra are limited, a standard characterization can be performed using NMR and Mass Spectrometry.[9]
Protocol: Acquiring NMR and MS Data [9]
-
Sample Preparation (NMR):
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[9] Ensure the sample is fully dissolved.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Predicted ¹H NMR (CDCl₃): One would expect two signals in the aromatic region for the two pyridine protons and one singlet in the aliphatic region for the methyl group protons. The chemical shifts would be influenced by the adjacent halogen substituents.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum on the same instrument.
-
Predicted ¹³C NMR (CDCl₃): Expect six distinct signals corresponding to the six carbon atoms in the molecule. Carbons attached to halogens and the nitrogen atom will be shifted downfield.[9]
-
-
Mass Spectrometry (MS) Data Acquisition:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.
-
Expected MS Data: The mass spectrum should display a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes.[9] This pattern provides definitive confirmation of the elemental composition.
-
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
-
GHS Classification: Classified as a combustible liquid. It may cause skin irritation and serious eye irritation.[7]
-
Signal Word: Warning[7]
-
Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
Recommended Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably a chemical fume hood.[10]
-
Keep away from heat, sparks, and open flames. No smoking.[11]
-
Avoid contact with skin, eyes, and clothing.[12] Avoid breathing dust, fumes, or vapors.[7]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[7][13]
-
Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH-approved respirator.[11]
First Aid Measures
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[7][12]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][13]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10][13]
Storage and Disposal
-
Storage: Keep the container tightly closed. Store in a cool, dark, and well-ventilated place.[11][12][13] Some suppliers recommend refrigerated storage at 0-8°C.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Caption: Key safety and handling requirements.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | 1003711-85-0 [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. innospk.com [innospk.com]
- 7. fishersci.com [fishersci.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. echemi.com [echemi.com]
Strategic Overview: A Two-Stage Synthetic Approach
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2-methylpyridine
This guide provides a comprehensive technical overview for the synthesis of this compound, a key halogenated pyridine derivative. Such compounds are versatile intermediates and building blocks in the fields of medicinal chemistry and materials science.[1] Their unique substitution patterns allow for precise molecular scaffolding, making them invaluable in the development of novel pharmaceuticals and agrochemicals.
The synthetic strategy outlined herein is predicated on established principles of pyridine chemistry, focusing on a logical and efficient pathway from commercially available precursors. We will delve into the rationale behind the chosen route, the mechanistic underpinnings of each transformation, and provide detailed, actionable protocols for the research scientist.
The synthesis of the target molecule, this compound, is most logically approached via a two-stage process. The core of this strategy involves the preparation of a key intermediate, 4-chloro-2-methylpyridine , followed by a regioselective electrophilic bromination.
This pathway is chosen for its efficiency and control over regiochemistry. The directing effects of the substituents on the pyridine ring are leveraged to install the bromine atom at the desired C-5 position with high selectivity.
Caption: High-level overview of the proposed synthetic route.
Part 1: Synthesis of the Key Intermediate: 4-Chloro-2-methylpyridine
The most common and effective method for introducing a chlorine atom at the 4-position of a pyridine ring involves the reaction of the corresponding pyridine-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[2] Therefore, the synthesis begins with the N-oxidation of 2-methylpyridine (2-picoline), followed by chlorination and deoxygenation.
Step 1A: N-Oxidation of 2-Methylpyridine
The initial step involves the oxidation of the pyridine nitrogen. This is crucial for two reasons: it activates the 4-position for subsequent nucleophilic attack (during the chlorination step) and it protects the ring from unwanted side reactions. Hydrogen peroxide in the presence of an acid catalyst is a standard and environmentally benign method for this transformation.[3]
Step 1B: Chlorination and Deoxygenation of 2-Methylpyridine-N-oxide
With the N-oxide in hand, the 4-position can be chlorinated. Reacting the N-oxide with phosphorus trichloride (PCl₃) or a similar reagent achieves this. The reaction proceeds via an intermediate that is susceptible to nucleophilic attack by a chloride ion at the 4-position, followed by the elimination of the N-oxide oxygen.[2]
Caption: Workflow for the synthesis of the 4-chloro-2-methylpyridine intermediate.
Experimental Protocol: Synthesis of 4-Chloro-2-methylpyridine
Materials:
-
2-Methylpyridine (2-picoline)
-
Acetic Acid (Glacial)
-
Hydrogen Peroxide (30% solution)
-
Phosphorus Trichloride (PCl₃)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
N-Oxidation:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methylpyridine (1.0 mol) and glacial acetic acid (2.5 mol).
-
Cool the mixture in an ice bath to below 20°C.
-
Slowly add 30% hydrogen peroxide (1.1 mol) dropwise, ensuring the temperature does not exceed 60°C.
-
After the addition is complete, heat the mixture to 70-80°C and maintain for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methylpyridine-N-oxide as a solid.
-
-
Chlorination/Deoxygenation:
-
Dissolve the crude 2-methylpyridine-N-oxide (0.8 mol) in a suitable organic solvent like dichloromethane in a three-necked flask under a nitrogen atmosphere.[2]
-
Cool the solution to 0-10°C in an ice bath.
-
Add phosphorus trichloride (PCl₃) (1.5 - 2.2 mol equivalents) dropwise over 1-2 hours, maintaining the low temperature.[2]
-
After addition, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and cautiously pour it onto crushed ice.
-
Neutralize the mixture with a saturated NaHCO₃ solution to a pH of 7-8.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 4-chloro-2-methylpyridine.
-
Part 2: Regioselective Bromination of 4-Chloro-2-methylpyridine
The final step is the electrophilic aromatic substitution to install the bromine atom. The regioselectivity of this reaction is governed by the directing effects of the substituents already on the pyridine ring.
Mechanistic Rationale for Regioselectivity
Electrophilic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom.[4][5] However, the substituents present dictate the position of attack.
-
-CH₃ group (at C-2): An activating, ortho-, para-director. It strongly directs incoming electrophiles to the 3- and 5-positions.
-
-Cl group (at C-4): A deactivating, ortho-, para-director. It directs incoming electrophiles to the 3- and 5-positions.[6]
-
Pyridine Nitrogen: A deactivating, meta-director. It disfavors substitution at the 2-, 4-, and 6-positions.[7]
Considering these effects, the 5-position is the most favorable site for electrophilic attack. It is para to the strongly activating methyl group and meta to the deactivating chloro group and the ring nitrogen. This convergence of directing effects leads to high regioselectivity for the desired 5-bromo isomer.[6][8]
Caption: Simplified mechanism of electrophilic bromination at the C-5 position.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chloro-2-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid (concentrated) or Trifluoroacetic acid
-
Dichloromethane (DCM) or Acetonitrile
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask protected from light, dissolve 4-chloro-2-methylpyridine (0.1 mol) in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0°C.
-
Slowly add concentrated sulfuric acid (0.2 mol) to protonate the pyridine nitrogen, which further deactivates the ring but can enhance selectivity.
-
In small portions, add N-Bromosuccinimide (NBS) (0.1 mol) over 30 minutes, keeping the temperature below 5°C.[9] NBS is a reliable source of electrophilic bromine and is often used for selective brominations.[10]
-
Allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, carefully pour the reaction mixture into an ice-water mixture.
-
Quench any remaining bromine with a 10% sodium thiosulfate solution.
-
Neutralize the acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the final product, this compound.
Data Summary
The following table summarizes the physical properties of the key compounds in this synthesis.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Precursor | 4-Chloro-2-methylpyridine | 3678-63-5 | C₆H₆ClN | 127.57 | Colorless to Brown Liquid |
| Target | This compound | N/A | C₆H₅BrClN | 206.47 | Solid (Predicted) |
Note: As this compound is a specialized intermediate, a specific CAS number may not be publicly available. Properties are predicted based on its structure.
Conclusion
The synthesis of this compound can be reliably achieved through a robust two-part strategy: the synthesis of the 4-chloro-2-methylpyridine intermediate followed by a highly regioselective electrophilic bromination. The key to the success of the final step lies in understanding and exploiting the combined electronic directing effects of the methyl and chloro substituents on the pyridine ring, which overwhelmingly favor substitution at the C-5 position. The protocols provided are based on well-documented and analogous chemical transformations, offering a solid foundation for researchers in drug discovery and chemical development.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. daneshyari.com [daneshyari.com]
An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-4-chloro-2-methylpyridine
Prepared by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectral data for 5-Bromo-4-chloro-2-methylpyridine (CAS No: 1003711-85-0), a pivotal halogenated pyridine intermediate in pharmaceutical and agrochemical synthesis.[1] The unique substitution pattern of this molecule imparts specific reactivity, making its unambiguous characterization essential for researchers, scientists, and drug development professionals. This document synthesizes available experimental data with expertly predicted spectral analysis to serve as a reliable reference. We will delve into the causality behind spectral features and provide field-proven protocols for data acquisition, ensuring a self-validating system of characterization.
Molecular Structure and Properties
This compound is a substituted pyridine ring with the molecular formula C₆H₅BrClN and a molecular weight of approximately 206.47 g/mol .[2] Its structure is foundational to understanding its spectral properties.
Molecular Structure Diagram
References
An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-4-chloro-2-methylpyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2-methylpyridine is a halogenated pyridine derivative that serves as a versatile and crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring reactive bromine and chlorine atoms, makes it a valuable building block for developing complex, biologically active molecules.[1][2] A thorough understanding of the solubility of this compound is a prerequisite for its effective application. Solubility data governs critical process parameters, including reaction kinetics, purification strategies (such as crystallization), formulation development, and the design of screening assays.
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its predicted solubility behavior, and authoritative protocols for its experimental determination and quantification. The methodologies described herein are grounded in established standards to ensure scientific rigor and reproducibility.
Section 1: Physicochemical Profile and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClN | [3] |
| Molecular Weight | 206.47 g/mol | [4] |
| Appearance | Gray to white or light yellow solid | [1][2] |
| Melting Point | 29-31 °C | |
| Density | ~1.6 g/cm³ at 25 °C | [2] |
| Calculated LogP | 2.82 - 2.9 | [2][4] |
| Polar Surface Area (PSA) | 12.89 Ų | [2][4] |
Expert Insights on Predicted Solubility:
Based on this profile, we can make several evidence-based predictions about the compound's solubility:
-
Aqueous Solubility: The LogP value of ~2.9 indicates moderate hydrophobicity, suggesting that the compound will have low intrinsic solubility in water.[2][4]
-
Organic Solvent Solubility: Following the "like dissolves like" principle, this compound is expected to be readily soluble in a range of common organic solvents, particularly polar aprotic solvents (e.g., acetone, THF, ethyl acetate) and chlorinated solvents (e.g., dichloromethane, chloroform). Its solubility in non-polar solvents like hexanes is likely to be lower.[5]
-
pH-Dependent Solubility: The pyridine nitrogen atom is basic (pKa of pyridine is ~5.2). Therefore, the aqueous solubility of this compound is expected to increase significantly in acidic conditions (pH < 4). Protonation of the nitrogen atom forms a cationic pyridinium salt, which is more polar and thus more water-soluble.
Section 2: Authoritative Protocol for Experimental Solubility Determination
To obtain reliable and reproducible quantitative solubility data, a standardized methodology is essential. The OECD Guideline 105, "Water Solubility," describes the shake-flask method, which is the gold standard for compounds with solubility at or above 10 mg/L.[6][7]
Causality Behind the Shake-Flask Method: This method is chosen because it is a straightforward and robust technique for achieving a saturated solution equilibrium. By agitating an excess amount of the solid solute with the solvent for a prolonged period, the system reaches a steady state where the rate of dissolution equals the rate of precipitation.[8] This ensures that the measured concentration represents the true thermodynamic solubility at that temperature.
Step-by-Step Experimental Protocol: Shake-Flask Method
-
Preliminary Test:
-
Rationale: To estimate the approximate solubility and ensure the correct amount of material is used in the definitive test, preventing the use of excessive, wasteful amounts of compound or insufficient amounts for saturation.[7]
-
Procedure: Add the test substance in stepwise amounts (e.g., 10 mg, 100 mg) to a known volume of the chosen solvent (e.g., 10 mL) in a glass vial. After each addition, shake vigorously for 10 minutes and visually inspect for undissolved particles.[7] Note the approximate amount needed for saturation.
-
-
Definitive Test (Performed in Triplicate):
-
Rationale: Triplicate measurements are crucial for statistical validity and to ensure the precision of the final result.
-
Procedure: a. Weigh an amount of this compound that is approximately five times the estimated amount required for saturation into three separate glass flasks with stoppers.[7] b. Add a precise volume of the solvent (e.g., purified water, buffer of a specific pH, or organic solvent) to each flask. c. Place the flasks in a constant temperature shaker bath, typically set to 25 °C (or other desired temperature). d. Agitate the flasks for at least 24 hours to ensure equilibrium is reached. A 48-hour period is recommended if the time to equilibrium is unknown.[7] e. After equilibration, cease agitation and allow the flasks to stand in the temperature bath for another 24 hours to allow undissolved material to settle.
-
-
Sample Preparation for Analysis:
-
Rationale: It is critical to analyze only the dissolved solute. Failure to remove undissolved solid particles is the most common source of error, leading to an overestimation of solubility.
-
Procedure: a. Carefully withdraw an aliquot from the clear supernatant of each flask using a glass syringe. b. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) into a clean analysis vial. The first few drops of the filtrate should be discarded to saturate the filter material. c. Accurately dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for solubility determination via the Shake-Flask method.
Section 3: Recommended Analytical Methods for Quantification
Accurate quantification of the dissolved solute in the filtrate is paramount. For a UV-active, non-volatile compound like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable and widely used technique.[9][10]
Self-Validating Protocol via Calibration Curve: The trustworthiness of the measurement is established by creating a multi-point calibration curve. This is non-negotiable for accurate results.
-
Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration.
-
Create Calibration Standards: Perform a serial dilution of the stock solution to create a series of at least five standards spanning the expected concentration range of the diluted solubility samples.
-
Analyze Standards and Samples: Inject the calibration standards and the prepared (filtered and diluted) solubility samples onto the HPLC system.
-
Generate Curve and Calculate Concentration: Plot the peak area from the UV detector against the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which must be >0.99 for a valid calibration. Use this equation to calculate the concentration of the diluted samples, and then factor in the dilution to determine the final solubility value.
Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly if higher sensitivity or mass confirmation is required.[11][12]
Section 4: Key Factors Influencing Solubility
Understanding the factors that control solubility allows for the manipulation of experimental conditions to suit specific research needs.[13]
-
Solvent Polarity: As predicted by the "like dissolves like" principle, the solubility of this moderately polar compound will be highest in solvents of similar polarity. A systematic screening of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) is recommended to build a comprehensive solubility profile.
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[13] This relationship can be exploited for recrystallization procedures. Determining solubility at different temperatures (e.g., 4 °C, 25 °C, 40 °C) can provide valuable thermodynamic data.
-
Aqueous pH: The basicity of the pyridine ring is the most critical factor in aqueous media. As the pH of the solution decreases, the nitrogen atom becomes protonated, forming a pyridinium salt. This ionic species is significantly more polar than the free base, leading to a dramatic increase in water solubility. Researchers should measure solubility in a range of buffered solutions (e.g., pH 2, pH 5, pH 7.4, pH 9) to quantify this effect.
Diagram of Influencing Factors
Caption: Key factors influencing the solubility of the target compound.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. 5-Bromo-2-chloro-4-methylpyridine | CymitQuimica [cymitquimica.com]
- 4. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. oecd.org [oecd.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Isomers of Bromo-Chloro-2-Methylpyridine for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen substituents, such as bromine and chlorine, onto the pyridine ring provides medicinal chemists with powerful tools to modulate the physicochemical and pharmacological properties of molecules. Halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The specific placement of these halogens, along with other substituents like a methyl group, creates a diverse array of isomers, each with unique reactivity profiles and potential applications. This guide provides a comprehensive overview of the isomers of bromo-chloro-2-methylpyridine, focusing on their synthesis, properties, reactivity, and applications, to empower researchers in their scientific endeavors.
Isomers of Bromo-Chloro-2-Methylpyridine: A Comparative Overview
The constitutional isomers of bromo-chloro-2-methylpyridine offer a fascinating landscape for chemical exploration. With the methyl group fixed at the 2-position, the bromo and chloro substituents can occupy the remaining four positions on the pyridine ring, leading to twelve possible isomers. This guide will focus on a selection of these isomers for which synthetic routes and properties have been reported, providing a framework for understanding their chemistry.
The isomers covered in this guide are:
-
5-Bromo-2-chloro-4-methylpyridine
-
5-Bromo-2-chloro-3-methylpyridine
-
4-Bromo-2-chloro-5-methylpyridine
-
3-Bromo-2-chloro-5-methylpyridine
-
3-Bromo-2-chloro-4-methylpyridine
-
4-Bromo-5-chloro-2-methylpyridine
-
3-Bromo-5-chloro-2-methylpyridine
-
3-Bromo-4-chloro-2-methylpyridine
A systematic understanding of the synthesis and reactivity of these isomers is crucial for their effective utilization as building blocks in drug discovery and materials science.
Synthesis of Bromo-Chloro-2-Methylpyridine Isomers: Strategic Approaches
The synthesis of polysubstituted pyridines often requires a multi-step approach, leveraging a combination of functional group interconversions, and electrophilic and nucleophilic substitution reactions. The synthesis of bromo-chloro-2-methylpyridine isomers is no exception, with common strategies involving the halogenation of pre-functionalized pyridine rings.
General Synthetic Strategies
Two primary retrosynthetic approaches are commonly employed:
-
Halogenation of a Pre-existing Methylpyridine: This strategy involves the sequential or simultaneous introduction of bromo and chloro substituents onto a 2-methylpyridine precursor. The regioselectivity of these halogenation reactions is dictated by the electronic nature of the pyridine ring and any existing substituents.
-
Functional Group Interconversion: A common and versatile method involves the diazotization of an aminopyridine precursor, followed by a Sandmeyer or related reaction to introduce a bromo or chloro group. This approach offers excellent control over the position of the halogen.
Below are representative synthetic pathways for select isomers.
Fig. 1: Synthesis of 5-Bromo-2-chloro-4-methylpyridine.
A plausible route to 5-Bromo-2-chloro-4-methylpyridine begins with the bromination of 2-amino-4-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the positions ortho and para to it. Due to steric hindrance from the methyl group, bromination is likely to occur at the 5-position. Subsequent diazotization of the amino group followed by a Sandmeyer reaction with cuprous chloride introduces the chloro substituent at the 2-position.
Fig. 2: Synthesis of 5-Bromo-2-chloro-3-methylpyridine.
The synthesis of 5-Bromo-2-chloro-3-methylpyridine can be achieved through the direct bromination of 2-chloro-3-methylpyridine.[1] The use of N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid facilitates the electrophilic substitution at the 5-position, which is activated by the methyl group and less sterically hindered.[1]
Physicochemical Properties of Bromo-Chloro-2-Methylpyridine Isomers
The position of the bromo and chloro substituents on the 2-methylpyridine ring significantly influences the physicochemical properties of the isomers. These properties, in turn, affect their reactivity, solubility, and pharmacokinetic profiles in potential drug candidates.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | C₆H₅BrClN | 206.47 | Light yellow liquid or solid | 25-30 | 239.4 ± 35.0 |
| 5-Bromo-2-chloro-3-methylpyridine | 29241-60-9 | C₆H₅BrClN | 206.47 | White crystalline powder | 40-44 | 234.2 |
| 4-Bromo-2-chloro-5-methylpyridine | 867279-13-8 | C₆H₅BrClN | 206.47 | Liquid | - | - |
| 3-Bromo-2-chloro-5-methylpyridine | 17282-03-0 | C₆H₅BrClN | 206.47 | - | - | - |
| 3-Bromo-2-chloro-4-methylpyridine | 55404-31-4 | C₆H₅BrClN | 206.47 | - | - | - |
| 4-Bromo-5-chloro-2-methylpyridine | 1211529-34-8 | C₆H₅BrClN | 206.47 | Solid or liquid | - | - |
| 3-Bromo-5-chloro-2-methylpyridine | 131036-39-0 | C₆H₅BrClN | 206.47 | - | - | - |
| 3-Bromo-4-chloro-2-methylpyridine | 1188023-70-2 | C₆H₅BrClN | 206.47 | - | - | - |
Note: Data is compiled from various sources and may vary. Some data points were not available.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of the bromo-chloro-2-methylpyridine isomers.
¹H NMR Spectroscopy
The ¹H NMR spectra of these isomers are characterized by signals in the aromatic region corresponding to the pyridine ring protons and a singlet in the aliphatic region for the methyl group. The chemical shifts and coupling constants of the aromatic protons are highly dependent on the substitution pattern.
-
5-Bromo-2-chloro-4-methylpyridine : The ¹H NMR spectrum would be expected to show two singlets in the aromatic region for the protons at the 3- and 6-positions, and a singlet for the methyl group.
-
3-Bromo-2-methylpyridine : The ¹H NMR (CDCl₃) shows signals at δ 2.67 (s, 3H), 6.98-7.03 (m, 1H), 7.78-7.82 (m, 1H), and 8.40-8.44 (m, 1H).[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens and the electronic effects of the methyl and pyridine nitrogen atoms.
Mass Spectrometry
Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of the isomers. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which can aid in the identification of these compounds.
Reactivity and Synthetic Applications
The bromo-chloro-2-methylpyridine isomers are versatile building blocks in organic synthesis, primarily due to the differential reactivity of the bromo and chloro substituents. This allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura, Heck, and Sonogashira coupling reactions are powerful methods for the formation of carbon-carbon bonds. In general, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This differential reactivity allows for the selective functionalization of the bromo-substituted position while leaving the chloro-substituted position intact for subsequent transformations.
For instance, in the Suzuki-Miyaura coupling of a bromo-chloro-2-methylpyridine isomer with an arylboronic acid, the reaction is expected to occur preferentially at the C-Br bond.[3]
Fig. 3: Selective Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
To a reaction vessel, add the bromo-chloro-2-methylpyridine isomer (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.).
-
Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purify the product by column chromatography.[3]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing halogen substituents, makes these isomers susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of halogens as leaving groups in SNAr reactions is generally the reverse of that in cross-coupling reactions: F > Cl > Br > I. Therefore, the chloro substituent is typically more reactive towards nucleophiles than the bromo substituent.
This differential reactivity allows for the selective displacement of the chloro group by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a route to further functionalized pyridine derivatives.
Applications in Drug Discovery and Agrochemicals
The unique structural and electronic properties of bromo-chloro-2-methylpyridine isomers make them valuable intermediates in the synthesis of a wide range of biologically active molecules.[4]
-
Pharmaceuticals: These compounds serve as key building blocks for the synthesis of active pharmaceutical ingredients (APIs). The pyridine core is a common motif in many drugs, and the halogen substituents can be used to fine-tune the pharmacological properties of the final molecule.
-
Agrochemicals: Bromo-chloro-2-methylpyridine derivatives are also utilized in the development of new pesticides and herbicides.[1] The specific substitution pattern can influence the compound's efficacy and selectivity towards target organisms.
Conclusion
The isomers of bromo-chloro-2-methylpyridine represent a rich and diverse class of building blocks for organic synthesis. Their unique substitution patterns and the differential reactivity of the halogen atoms provide chemists with a powerful platform for the construction of complex molecules with potential applications in drug discovery, agrochemicals, and materials science. A thorough understanding of their synthesis, properties, and reactivity is essential for unlocking their full potential in these fields. This guide serves as a foundational resource for researchers, providing the necessary information to strategically incorporate these valuable intermediates into their synthetic endeavors.
References
- 1. innospk.com [innospk.com]
- 2. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Regioselective Reactivity of 5-Bromo-4-chloro-2-methylpyridine in Nucleophilic Aromatic Substitution
Abstract
5-Bromo-4-chloro-2-methylpyridine is a key heterocyclic building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility is largely defined by the differential reactivity of its two halogen substituents. This technical guide provides a comprehensive analysis of the factors governing the regioselective reactivity of this compound towards nucleophiles. We will dissect the underlying mechanistic principles of nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring, compare the electronic and positional effects of the chloro and bromo substituents, and conclude with a definitive prediction of reactivity. An exemplary experimental protocol is provided to demonstrate the practical application of these principles in achieving selective functionalization.
Introduction: The Pyridine Core in Modern Synthesis
Halogenated pyridines are indispensable precursors in drug development and organic synthesis, offering multiple sites for chemical modification through reactions like nucleophilic substitution and cross-coupling.[3] The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it particularly susceptible to nucleophilic attack, a contrast to the electron-rich benzene ring which typically undergoes electrophilic substitution.[4][5][6]
For a molecule such as this compound, a critical question arises for the synthetic chemist: which halogen serves as the preferential leaving group in a nucleophilic substitution reaction? The answer dictates the entire synthetic strategy. This guide will demonstrate that the outcome is not arbitrary but is governed by a clear hierarchy of electronic principles.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridines
Unlike aliphatic SN2 reactions, a direct backside attack on an sp²-hybridized aromatic carbon is sterically impossible.[7] Instead, nucleophilic substitution on activated aromatic rings proceeds via a two-step addition-elimination mechanism.[5][8][9]
-
Step 1 (Addition - Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[6][8] This step is typically the slow, rate-determining step because it involves the loss of aromatic stabilization.[7]
-
Step 2 (Elimination - Fast Step): The aromaticity is restored through the expulsion of the leaving group (the halide ion).
The stability of the Meisenheimer complex is the single most important factor determining the feasibility and rate of an SNAr reaction.
Caption: General workflow of the addition-elimination SNAr mechanism.
Analysis of Reactivity in this compound
Two primary factors must be considered to predict the site of substitution: the position of the halogen relative to the ring nitrogen and the intrinsic nature of the carbon-halogen bond.
The Dominant Factor: Positional Activation
The electron-withdrawing nitrogen atom in the pyridine ring does not activate all positions equally. It most effectively stabilizes the negative charge of the Meisenheimer complex when the attack occurs at the C2 ('ortho') or C4 ('para') positions.[5][10]
-
Attack at C4 (Chloro position): When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom via resonance. This provides a powerful stabilizing effect, lowering the activation energy for the reaction.[5][10]
-
Attack at C5 (Bromo position): An attack at the C5 ('meta') position results in a Meisenheimer complex where the negative charge is distributed only over other carbon atoms. The ring nitrogen cannot participate in resonance stabilization, making this intermediate significantly less stable and the reaction pathway far less favorable.[5]
The diagram below visually contrasts the resonance stabilization for attacks at the C4 and C5 positions.
Caption: Comparison of Meisenheimer complex stability for C4 vs. C5 attack.
The Secondary Factor: The "Element Effect"
In traditional SN1 and SN2 reactions, leaving group ability is correlated with the weakness of the C-X bond and the stability of the resulting anion, leading to a reactivity order of I > Br > Cl > F.[11][12]
However, in SNAr, the rate-determining step is the initial nucleophilic attack.[7][8] Therefore, the properties of the halogen that influence the electrophilicity of the carbon atom are more critical. The high electronegativity of a halogen increases the polarity of the C-X bond, making the carbon more electron-deficient and susceptible to attack. This leads to a reversed or compressed reactivity order, often cited as F > Cl ≈ Br > I, known as the "element effect".[13][14]
While the C-Cl bond is more polarized than the C-Br bond, this effect is subtle and secondary. The positional activation at C4 provides a much larger energetic advantage than any difference in the intrinsic reactivity of the C-Cl versus C-Br bond.
Data Summary & Predictive Conclusion
The analysis can be summarized in the following table:
| Factor | C4-Chloro Position | C5-Bromo Position | Implication |
| Positional Activation | 'Para' to ring Nitrogen | 'Meta' to ring Nitrogen | C4 is highly activated. |
| Intermediate Stability | High (Resonance with N)[5][10] | Low (No resonance with N) | Attack at C4 is strongly favored. |
| Element Effect | Cl is highly electronegative | Br is less electronegative | C-Cl bond is more polarized, slightly favoring attack. |
| Bond Strength (C-X) | Stronger | Weaker | Less relevant as cleavage is not in the RDS.[8] |
Experimental Protocol: Selective Amination of this compound
This protocol details a reliable method for the selective amination at the C4 position, a common transformation in medicinal chemistry.[15][16][17]
Materials and Equipment
-
Reagents: this compound, Morpholine (or other secondary amine), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer/hotplate, condenser, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq) as a base, and anhydrous DMF as the solvent.
-
Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 80-90 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(5-bromo-2-methylpyridin-4-yl)morpholine.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. reddit.com [reddit.com]
- 13. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. preprints.org [preprints.org]
Chemical stability and storage of 5-Bromo-4-chloro-2-methylpyridine
An In-Depth Technical Guide to the Chemical Stability and Storage of 5-Bromo-4-chloro-2-methylpyridine
Abstract: this compound (CAS No. 1003711-85-0) is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring multiple reactive sites, makes it highly valuable for constructing complex, biologically active molecules.[2][3] However, this same reactivity profile necessitates a thorough understanding of its chemical stability and the implementation of precise storage and handling protocols to ensure its integrity, purity, and safety. This guide provides a comprehensive overview of the factors influencing the stability of this compound, detailed protocols for its proper storage and handling, and a framework for stability assessment.
Physicochemical Profile and Inherent Stability
This compound, with the chemical formula C₆H₅BrClN and a molecular weight of approximately 206.47 g/mol , typically presents as a gray to white or light yellow solid.[1][3][4] Its physical state is dictated by its melting point, which is in the range of 29-31 °C. This means that depending on the ambient temperature, it can exist as either a solid or a liquid, a critical consideration for handling and storage.
The compound's stability is generally considered robust under recommended storage conditions.[5] However, the pyridine ring, combined with the electron-withdrawing effects of the bromine and chlorine substituents, makes the molecule susceptible to degradation under specific environmental stresses. Understanding these vulnerabilities is the cornerstone of preserving its chemical integrity.
Factors Influencing Chemical Stability
The long-term stability of this compound is contingent upon the stringent control of several environmental factors. Exposure to adverse conditions can lead to degradation, compromising its purity and potentially forming hazardous byproducts.
Key Destabilizing Factors:
-
Moisture and Air: The compound is noted to be potentially air and moisture sensitive.[6] Exposure to humidity can lead to hydrolysis, while oxygen can promote oxidative degradation. Therefore, maintaining a dry, inert atmosphere is paramount.
-
Light: Photodegradation is a common pathway for halogenated aromatic compounds. Exposure to light, particularly UV radiation, can provide the energy needed to cleave the carbon-halogen bonds, initiating radical chain reactions and leading to decomposition.[6]
-
Elevated Temperatures and Ignition Sources: While stable at recommended temperatures, the compound is a combustible solid. Excessive heat can accelerate degradation reactions and poses a fire risk, especially in the presence of ignition sources.[5]
-
Incompatible Materials: Strong oxidizing agents are incompatible with this compound.[6] Contact with these substances can lead to vigorous, exothermic reactions, posing a significant safety hazard.
In the event of decomposition, particularly during combustion, hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas may be released.[6]
Caption: Logical flow of destabilizing factors leading to chemical degradation.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for maintaining the quality and ensuring the safety of personnel. The following recommendations are synthesized from multiple safety data sheets and supplier guidelines.
Storage Conditions
The core principle for storing this compound is to isolate it from the destabilizing factors identified above.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[3][6][7] Some suppliers specify refrigeration (0-8°C) or storage at <15°C.[1][8] | Minimizes thermal degradation and preserves the solid state of the compound. |
| Atmosphere | Keep container tightly closed in a dry, well-ventilated place.[3][6][7][9] | Prevents exposure to moisture and air, mitigating hydrolysis and oxidation.[5][6] |
| Light Exposure | Protect from light; store in a dark place.[6][7] | Prevents photodegradation initiated by UV or other light sources. |
| Container | Use original, tightly sealed containers. Packaging material must comply with regulations.[7] | Ensures integrity and prevents contamination. |
| Compatibility | Store away from incompatible materials, specifically strong oxidizing agents.[6] | Avoids dangerous chemical reactions. |
Handling Procedures
Safe handling is crucial to prevent personnel exposure and maintain compound purity. This compound is classified as causing skin and serious eye irritation.[7][8]
-
Ventilation: Always handle in a well-ventilated area. Use a local exhaust hood to control the dispersion of dust or aerosols.[7][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[9][10]
-
Skin Protection: Wear protective gloves and a lab coat or complete suit protecting against chemicals.[7][10]
-
Respiratory Protection: If dust or aerosols are generated and ventilation is inadequate, use a NIOSH-approved respirator.[10]
-
-
Hygiene: Wash hands and face thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[9] Contaminated clothing should be removed and washed before reuse.[7]
-
Spill Management: In case of a spill, keep personnel away. Sweep up the solid material carefully to avoid creating dust, and collect it into a suitable, airtight container for disposal in accordance with local regulations.[7]
Framework for Stability Assessment
To ensure trustworthiness, protocols for assessing chemical stability must be self-validating. This is typically achieved through controlled experiments where the compound is subjected to stressed conditions and analyzed against a baseline standard over time.
Conceptual Protocol: Accelerated Stability Study
This protocol outlines a workflow to determine the stability of a new batch of this compound under stressed conditions.
Objective: To evaluate the impact of heat, humidity, and light on the purity and integrity of the compound over a defined period.
Methodology:
-
Initial Characterization (T=0):
-
Obtain a representative sample from the batch.
-
Establish a baseline purity profile using High-Performance Liquid Chromatography (HPLC).
-
Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Record physical appearance (color, form).
-
-
Sample Preparation and Storage:
-
Aliquot the sample into multiple sealed, airtight vials suitable for the test conditions.
-
Place sets of vials into controlled environmental chambers:
-
Condition A (Heat): 40°C ± 2°C
-
Condition B (Humidity): 25°C ± 2°C / 75% ± 5% Relative Humidity
-
Condition C (Light): Photostability chamber with controlled light exposure (per ICH Q1B guidelines).
-
Control: Retain a set of vials under recommended storage conditions (e.g., 2-8°C, dark).
-
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., T=1 week, T=2 weeks, T=4 weeks), remove one vial from each condition.
-
Allow the vial to equilibrate to room temperature.
-
Perform the same analyses as in Step 1 (HPLC, NMR, visual inspection).
-
-
Data Analysis and Interpretation:
-
Compare the HPLC purity profiles of the stressed samples to the T=0 baseline and the control sample.
-
Identify and quantify any new peaks, which represent degradation products.
-
Analyze NMR spectra for any changes in chemical shifts or the appearance of new signals that would indicate structural modification.
-
A significant decrease in the parent compound's purity or the formation of impurities above a set threshold indicates instability under that specific condition.
-
Caption: Experimental workflow for an accelerated chemical stability study.
Conclusion
This compound is a stable compound when managed correctly. Its value as a chemical intermediate can only be fully realized when its purity is preserved from the point of manufacture to its use in synthesis. The causality is clear: exposure to moisture, light, elevated temperatures, and incompatible chemicals directly leads to degradation. By implementing the rigorous storage and handling protocols detailed in this guide—grounded in the principles of isolating the compound from these known stressors—researchers and drug development professionals can ensure the material's integrity, promote laboratory safety, and achieve reliable, reproducible results in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. cynorlaboratories.com [cynorlaboratories.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-chloro-2-methylpyridine
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the selective Buchwald-Hartwig amination of 5-bromo-4-chloro-2-methylpyridine. This substrate, possessing two distinct halogen atoms on the pyridine core, offers a valuable platform for sequential functionalization, contingent on achieving high regioselectivity in the initial C-N coupling step. This document elucidates the mechanistic underpinnings of the reaction, discusses the critical parameters influencing selectivity, and presents a step-by-step protocol for achieving preferential amination at the more reactive C-Br bond. These application notes are intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction: The Strategic Importance of Selective Pyridine Functionalization
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. The ability to selectively introduce substituents at specific positions on the pyridine ring is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution in terms of scope and functional group tolerance.[1]
This compound is a particularly interesting substrate as it features two different halogen atoms. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for a regioselective amination, providing a strategic entry point for the synthesis of complex, multi-substituted pyridines. This guide will focus on the selective amination at the C-5 position, leveraging the higher reactivity of the C-Br bond.
Mechanistic Rationale and Principles of Regioselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][2] A simplified representation of the generally accepted mechanism is illustrated below.
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
The key to achieving regioselectivity in the amination of this compound lies in the initial "Oxidative Addition" step. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[3] This established trend dictates that the palladium(0) catalyst will preferentially react with the more labile C-Br bond at the 5-position over the stronger C-Cl bond at the 4-position. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve high yields of the 5-amino-4-chloro-2-methylpyridine derivative while leaving the C-Cl bond intact for subsequent transformations.
Key Experimental Parameters and Reagent Selection
The success of a selective Buchwald-Hartwig amination hinges on the judicious choice of several key components.
| Parameter | Recommended Choice | Rationale & Considerations |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Both are common and effective Pd(0) or Pd(II) sources. Pd(II) precursors are reduced in situ to the active Pd(0) species.[4] |
| Ligand | Xantphos or a bulky biaryl phosphine (e.g., XPhos, RuPhos) | Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the reductive elimination step.[5] Xantphos is a bidentate ligand often effective for coupling with heteroaryl chlorides, which can be relevant for subsequent reactions.[6] |
| Base | NaOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[7] Sodium tert-butoxide is a common choice. For base-sensitive substrates, a weaker base like potassium phosphate may be employed, though this might require higher temperatures or longer reaction times.[4] |
| Solvent | Toluene or Dioxane | Anhydrous, deoxygenated aprotic solvents are essential to prevent catalyst deactivation. Toluene and dioxane are widely used and effective for this transformation.[4] |
| Temperature | 80-110 °C | The reaction temperature is a critical factor in controlling selectivity. Lower temperatures will favor the reaction at the more reactive C-Br bond. Optimization may be required depending on the specific amine used.[4] |
Detailed Experimental Protocol: Selective Amination at the C-5 Position
This protocol provides a general procedure for the selective Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine).
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Workflow Diagram:
Figure 2: Step-by-step experimental workflow for the selective amination.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via a syringe. Stir the mixture for 5 minutes, then add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-4-chloro-2-methylpyridine derivative.
Troubleshooting and Advanced Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 3-5 mol% or using a more active pre-catalyst system. Ensure that the solvent and reagents are scrupulously dry and the system is free of oxygen.
-
Loss of Selectivity: If significant amounts of the di-aminated product are observed, reduce the reaction temperature and monitor the reaction more closely to stop it upon consumption of the starting material.
-
Subsequent Amination at C-4: The resulting 5-amino-4-chloro-2-methylpyridine can undergo a second Buchwald-Hartwig amination at the C-4 position. This typically requires more forcing conditions, such as a more electron-rich and sterically hindered ligand (e.g., a Josiphos-type ligand) and higher temperatures, due to the lower reactivity of the C-Cl bond.[5]
Conclusion
The Buchwald-Hartwig amination of this compound offers a reliable and selective method for the synthesis of 5-amino-4-chloro-2-methylpyridine derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields of the mono-aminated product. This strategy provides a valuable tool for the efficient construction of complex substituted pyridines for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-chloro-2-methylpyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 5-Bromo-4-chloro-2-methylpyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. This compound stands out as a highly valuable and versatile building block. Its utility is derived from the presence of two distinct halogen atoms—bromine and chlorine—at the C5 and C4 positions, respectively. This dihalogenated pattern presents a unique opportunity for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions.[1][2][3]
Palladium-catalyzed reactions have become foundational tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering mild conditions and broad functional group tolerance.[4][5][6][7] For a substrate like this compound, these reactions unlock a pathway to novel molecular architectures by exploiting the inherent differences in the reactivity of the carbon-halogen bonds. This guide provides an in-depth exploration of the principles governing this selectivity and delivers robust, field-proven protocols for key cross-coupling transformations.
The Principle of Chemoselectivity: A Tale of Two Halogens
The success of any selective cross-coupling strategy with a dihalogenated substrate hinges on understanding and controlling the relative reactivity of the C-X bonds. The key to this control lies in the first and often rate-determining step of the catalytic cycle: oxidative addition .[8] In this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond.
The efficiency of oxidative addition is inversely related to the strength of the C-X bond. The established reactivity order for halogens in palladium-catalyzed cross-coupling is:
C-I > C-Br > C-Cl > C-F [3][8][9][10]
This trend is a direct consequence of bond dissociation energies; the weaker C-Br bond (approx. 285 kJ/mol) is more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond (approx. 340 kJ/mol). Therefore, under carefully controlled and standard catalytic conditions, the palladium catalyst will preferentially react at the C5-Bromo position of this compound. This inherent chemoselectivity allows for the initial introduction of a diverse range of substituents at the C5 position, while leaving the C4-chloro group untouched and available for subsequent, potentially more forcing, downstream transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: A Strategic Guide to the Regioselective Functionalization of 5-Bromo-4-chloro-2-methylpyridine
Introduction: The Strategic Value of 5-Bromo-4-chloro-2-methylpyridine
The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its presence in a multitude of bioactive molecules and functional materials.[1] this compound is a particularly valuable building block, offering a trifecta of functionalization points: a reactive C-Br bond, a C-Cl bond, and activated C-H positions on an electron-deficient pyridine core. The strategic challenge and synthetic opportunity lie in controlling the regioselectivity of its reactions. The inherent differences in the electronic properties of the pyridine ring and the reactivity of the carbon-halogen bonds provide distinct, orthogonal handles for sequential, controlled modifications.
This guide provides an in-depth analysis and field-proven protocols for the selective functionalization of this versatile substrate. We will move beyond simple procedural lists to explore the underlying principles that govern reaction outcomes, empowering researchers to make informed decisions and troubleshoot their synthetic routes effectively.
Foundational Principles of Regioselectivity
Understanding the electronic and steric landscape of this compound is paramount to controlling its reactivity. Three primary vectors of functionalization can be exploited, each governed by different mechanistic principles.
-
Palladium-Catalyzed Cross-Coupling at C5: The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond.[2][3][4] This makes the C5-Br position the preferred site for the oxidative addition of a Palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[2][3] This reactivity differential (C-I > C-Br > C-OTf > C-Cl) is the cornerstone for selectively forming C-C, C-N, and C-S bonds at the C5 position while preserving the C4-chloro substituent for subsequent chemistry.[2][5]
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The pyridine nitrogen acts as a powerful electron-withdrawing group, lowering the electron density of the ring, particularly at the ortho (C2, C6) and para (C4) positions.[6] This electronic deficit makes the C4 position highly susceptible to attack by nucleophiles. The chlorine atom at this activated position serves as a competent leaving group, enabling functionalization via the addition-elimination (SNAr) mechanism.[6][7][8] The C5-Br position is significantly less activated towards SNAr as it is meta to the ring nitrogen.
-
Deprotonation/Metallation at C3: The electron-deficient nature of the pyridine ring increases the acidity of its C-H protons compared to benzene analogues.[9] The C3 proton is positioned between two electron-withdrawing halogen substituents, rendering it the most acidic C-H bond and a prime target for deprotonation by strong, non-nucleophilic bases like lithium diisopropylamide (LDA).[10][11] This allows for the generation of a lithiated intermediate that can be quenched with a wide array of electrophiles.
The following diagram provides a high-level overview of these selective pathways.
References
- 1. 4-selective functionalization of pyridine - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted 2-Methylpyridines from 5-Bromo-4-chloro-2-methylpyridine
Introduction: The Privileged Scaffold of 2-Methylpyridines in Drug Discovery
Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their prevalence is a testament to their ability to engage in critical biological interactions, often acting as bioisosteres for other functional groups and providing a scaffold for diverse pharmacophores.[2] Among these, the 2-methylpyridine motif is of particular interest, offering a strategic entry point for further molecular elaboration in the quest for novel therapeutics.[3] This guide provides a comprehensive overview of synthetic strategies to functionalize the versatile building block, 5-Bromo-4-chloro-2-methylpyridine, a substrate poised for selective chemical modification.
The presence of two distinct halogen atoms at the C4 and C5 positions of the pyridine ring—a chloro and a bromo group, respectively—presents a unique opportunity for sequential and site-selective transformations. This differential reactivity is the key to unlocking a diverse array of substituted 2-methylpyridine derivatives, which are valuable intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[4][5]
Understanding the Reactivity Landscape of this compound
The synthetic utility of this compound is rooted in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general order of reactivity for halogens in this step is I > Br > Cl > F, a trend attributed to the decreasing strength of the C-X bond.[6][7] Consequently, the C-Br bond at the 5-position of our substrate is significantly more reactive than the C-Cl bond at the 4-position, allowing for selective functionalization at the C5 position while leaving the C4-chloro substituent intact for subsequent transformations.[8]
Nucleophilic Aromatic Substitution (SNAr): In contrast, for SNAr reactions, the reactivity trend is often reversed, with chloro-substituted pyridines being more reactive than their bromo counterparts.[7] This is due to the two-step addition-elimination mechanism where the ability of the halogen to stabilize the intermediate Meisenheimer complex and its leaving group ability are crucial factors.[7] The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[9] Therefore, the 4-chloro position in this compound is the more probable site for nucleophilic attack.
This dichotomy in reactivity allows for a strategic and controlled approach to the synthesis of a wide range of polysubstituted 2-methylpyridines.
Synthetic Protocols for the Functionalization of this compound
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound. These are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[10] By leveraging the higher reactivity of the C-Br bond, selective coupling with a variety of boronic acids can be achieved at the C5 position.[11][12][13]
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).
-
Catalyst and Solvent Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 85-95 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | 4-Chloro-2-methyl-5-phenylpyridine | ~85 |
| 4-Methylphenylboronic acid | 4-Chloro-2-methyl-5-(p-tolyl)pyridine | ~82 |
| 4-Methoxyphenylboronic acid | 4-Chloro-5-(4-methoxyphenyl)-2-methylpyridine | ~88 |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-4-chloro-2-methylpyridine | ~78 |
Note: Yields are based on analogous reactions with similar substrates and may vary.[12][14]
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Selective Sonogashira Coupling at the C5-Position
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[15][16] This reaction proceeds under mild conditions and tolerates a wide range of functional groups.[17][18]
Experimental Protocol:
-
Reaction Setup: To a degassed solution of this compound (1.0 eq) in a mixture of THF and triethylamine (Et₃N) (2:1), add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 eq) and Copper(I) iodide (CuI) (0.3 eq).
-
Reactant Addition: After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1.1 eq) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature for 16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Representative Yields for Sonogashira Coupling
| Terminal Alkyne | Product | Expected Yield (%) |
| Phenylacetylene | 4-Chloro-2-methyl-5-(phenylethynyl)pyridine | ~90 |
| 1-Hexyne | 4-Chloro-5-(hex-1-yn-1-yl)-2-methylpyridine | ~85 |
| 3-Hydroxy-3-methyl-1-butyne | 4-(4-Chloro-2-methylpyridin-5-yl)-2-methylbut-3-yn-2-ol | ~90 |
Note: Yields are based on analogous reactions with similar substrates and may vary.[18][19]
Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) reaction.
Safety Considerations
This compound and its derivatives should be handled with appropriate safety precautions. A[20][21]lways consult the Safety Data Sheet (SDS) for all reagents before use. T[22][23]hese compounds are typically irritants and may be harmful if swallowed, inhaled, or in contact with skin. A[20]ll manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of substituted 2-methylpyridines. The distinct reactivity of the bromo and chloro substituents allows for selective functionalization through a variety of modern synthetic methodologies. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this substrate and to develop novel molecules with potential applications in drug discovery and materials science.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]
- 3. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. echemi.com [echemi.com]
- 21. 5-BROMO-2-CHLORO-4-PICOLINE - Safety Data Sheet [chemicalbook.com]
- 22. 5-Bromo-4-chloro-2-methylpyrimidine | 861383-73-5 [sigmaaldrich.com]
- 23. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-4-chloro-2-methylpyridine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-4-chloro-2-methylpyridine. Our goal is to empower you with the scientific rationale and practical steps to overcome common challenges and optimize your reaction yields.
Introduction: The Challenge of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry. However, its successful application in Suzuki coupling reactions requires careful consideration of its unique structural features. The presence of two different halogens (bromine and chlorine) offers the potential for selective functionalization, while the 2-methyl group and the pyridine nitrogen introduce specific steric and electronic challenges. This guide will walk you through a logical, mechanism-driven approach to optimizing this important transformation.
The primary goal in the Suzuki coupling of this substrate is typically the selective reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. The general reactivity trend for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl, making this selective coupling feasible under controlled conditions.[1]
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both diagnostic questions and actionable solutions.
Q1: My reaction is giving a very low yield or no product at all. Where do I start?
A low or zero yield is a common starting problem. A systematic approach to diagnosing the issue is crucial. Let's break down the potential culprits.
Initial Diagnostic Workflow:
Caption: A logical workflow for diagnosing low-yield Suzuki reactions.
Detailed Checks:
-
Reagent Integrity :
-
Boronic Acid/Ester Quality : Boronic acids are susceptible to protodeboronation, especially electron-deficient ones. Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester.
-
Catalyst and Ligand : Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are prone to oxidation. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
Solvent and Base : Use anhydrous, degassed solvents. Oxygen can deactivate the Pd(0) catalyst. Ensure your base is of high purity and anhydrous where required.
-
-
Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen using Schlenk techniques.
Q2: My starting material is largely unreacted. What does this suggest?
Unreacted starting material, particularly the this compound, often points to a problem with the initial, rate-determining step of the catalytic cycle: oxidative addition .
Causality : The palladium(0) catalyst is failing to insert into the C-Br bond. This can be due to:
-
Inactive Catalyst : The Pd(0) species is not being generated effectively from the precatalyst, or it has been deactivated by oxygen.
-
Insufficiently Reactive Catalyst System : The chosen ligand may not be suitable for this specific substrate. The 2-methyl group introduces steric hindrance near the pyridine nitrogen, which can interfere with catalyst coordination.
Solutions :
-
Switch to a More Active Catalyst System : For sterically hindered and electron-deficient substrates like this, standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Bulky, Electron-Rich Ligands : Employ Buchwald-type ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[2]
-
N-Heterocyclic Carbene (NHC) Ligands : PEPPSI-type precatalysts are highly effective for coupling sterically demanding substrates and are often more robust.[3][4]
-
| Catalyst System | Ligand Type | Typical Application |
| Pd(PPh₃)₄ | Traditional Phosphine | General purpose, may be insufficient here. |
| Pd(dppf)Cl₂ | Ferrocene-based | Good for many heteroaromatics. |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Excellent for sterically hindered/electron-poor substrates. |
| Pd-PEPPSI-IPr | NHC Precatalyst | High activity for challenging couplings. |
Q3: I'm seeing significant byproduct formation, specifically the loss of the boronic acid group (protodeboronation) or homocoupling of my boronic acid.
These are common side reactions in Suzuki couplings and can be mitigated by adjusting the reaction conditions.
Protodeboronation : This is the replacement of the -B(OH)₂ group with a hydrogen atom. It is often promoted by high temperatures and certain bases.
Solutions :
-
Choice of Base : The base is crucial for activating the boronic acid for transmetalation but can also promote its decomposition.
-
Use More Stable Boron Reagents : Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin) or an MIDA boronate. These release the active boronic acid species slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[6]
-
Reaction Time and Temperature : Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.
Homocoupling : This is the coupling of two boronic acid molecules. It is often caused by the presence of oxygen or an excess of a Pd(II) species.
Solutions :
-
Rigorous Degassing : Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst.
-
Use a Pd(0) Source : Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in situ reduction of a Pd(II) precatalyst can minimize the Pd(II) available for homocoupling.
Q4: The reaction is messy, with multiple spots on TLC, and I'm struggling with purification.
A complex reaction mixture can result from a combination of the issues above, or from a lack of selectivity.
Potential Causes :
-
Lack of Selectivity : While the C-Br bond is more reactive, under harsh conditions (high temperature, very active catalyst), you may see some competing reaction at the C-Cl bond.
-
Dehalogenation : In addition to protodeboronation, dehalogenation of the aryl halide can occur, where the bromine or chlorine is replaced by a hydrogen.[7]
Solutions :
-
Optimize Temperature : Start with a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is sluggish.
-
Screen Solvents : The solvent can influence catalyst activity and selectivity. Common choices include:
-
1,4-Dioxane / Water
-
Toluene / Water
-
2-MeTHF / Water
-
-
Ligand Screening : The choice of ligand can fine-tune the selectivity of the catalyst. Sometimes a slightly less active but more selective catalyst system is preferable.
Frequently Asked Questions (FAQs)
Q: Which halogen is expected to react, the bromine at C5 or the chlorine at C4?
A: The bromine at the C5 position is expected to react selectively. The oxidative addition step of the Suzuki catalytic cycle is generally faster for C-Br bonds than for C-Cl bonds (reactivity order: I > Br > Cl).[1] This difference in reactivity allows for selective functionalization at the C5 position while leaving the C4-chloro substituent intact for subsequent chemical modifications.
Q: How does the 2-methyl group on the pyridine ring affect the reaction?
A: The 2-methyl group introduces steric hindrance adjacent to the pyridine nitrogen. This can have two main effects:
-
Inhibition of Catalyst Coordination : The pyridine nitrogen is a Lewis basic site that can coordinate to the palladium catalyst. This coordination can sometimes inhibit catalytic activity. The adjacent methyl group can sterically disfavor this coordination, which may be beneficial.
-
Hindrance of Oxidative Addition : The methyl group can also sterically hinder the approach of the bulky palladium catalyst to the C-Br bond at the adjacent position, potentially slowing down the oxidative addition step. This is a key reason why more active catalyst systems with bulky ligands are often required for such substrates.[2]
Q: What is the optimal catalyst loading?
A: For most applications, a catalyst loading of 1-5 mol% of palladium is a good starting point. For highly efficient catalyst systems like those using Buchwald ligands or NHC ligands, the loading can often be reduced to <1 mol% once the reaction is optimized.
Q: Is water necessary in the solvent system?
A: While not always strictly required, a small amount of water is often beneficial, especially when using inorganic bases like carbonates or phosphates. Water can help dissolve the base and facilitate the formation of the reactive boronate species required for the transmetalation step.[6] Typical solvent ratios are organic solvent to water of 4:1 to 10:1.
Q: Can I use microwave irradiation to speed up the reaction?
A: Yes, microwave-assisted heating can be very effective for Suzuki couplings. It often leads to significantly shorter reaction times (minutes instead of hours) and can improve yields, sometimes even with lower catalyst loading. However, it is important to carefully screen conditions, as the high temperatures can also accelerate side reactions like protodeboronation.
Experimental Protocols
The following are general starting protocols. Optimization for your specific boronic acid partner is recommended.
Protocol 1: General Conditions with a Buchwald Ligand
This protocol is a robust starting point for the selective coupling at the C-Br bond.
Materials :
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and Water (degassed)
-
Schlenk flask and inert atmosphere (Argon or Nitrogen)
Procedure :
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add degassed toluene and water (e.g., in a 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Conditions with a Pre-formed Catalyst
This protocol uses a commercially available, air-stable precatalyst.
Materials :
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03-0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask and inert atmosphere (Argon or Nitrogen)
Procedure :
-
To a dry Schlenk flask, add this compound, the arylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask and establish an inert atmosphere as described above.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor and work up the reaction as described in Protocol 1.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is key to effective troubleshooting.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6][8]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of this compound to form a Pd(II) complex. This is typically the rate-limiting step.
-
Transmetalation : The organic group from the boronic acid (activated by the base to form a boronate species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.
By systematically addressing each potential failure point within this cycle, you can effectively diagnose and optimize your reaction for high yields.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 5-Bromo-4-chloro-2-methylpyridine Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-2-methylpyridine in cross-coupling reactions. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
The principal challenge is achieving chemoselectivity. This substrate contains two different halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[1][2][3][4] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for potential subsequent transformations. However, achieving high selectivity requires careful optimization of reaction conditions to prevent side reactions at the C-Cl position.[2]
Q2: Which cross-coupling reactions are most suitable for the selective functionalization of this substrate?
The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all highly effective for the selective functionalization of this compound at the C5 position.[2] The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.[5][6]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[7][8]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.[9][10][11]
Q3: How do the substituents on the pyridine ring influence the reaction?
The methyl group at C2 and the chloro group at C4 have electronic and steric effects that can influence the reactivity of the C-Br bond. The methyl group is weakly electron-donating, which can slightly increase the electron density of the pyridine ring. The chloro group is electron-withdrawing, which can make the ring more electron-deficient. This interplay of electronic effects can modulate the rate of oxidative addition to the palladium catalyst.
Q4: What are the most common side reactions observed in these couplings?
The most prevalent side reactions include:
-
Homocoupling: Formation of a symmetrical bipyrimidine from two molecules of the starting material, or the formation of a biaryl/dialkyne from the coupling of two molecules of the organometallic or alkyne reagent.[12]
-
Hydrodehalogenation (De-bromination/De-chlorination): Replacement of a halogen atom with a hydrogen atom.[9]
-
Loss of Chemoselectivity: Competitive reaction at the less reactive C-Cl bond.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Coupled Product
A low or non-existent yield of your target molecule can be frustrating. The following decision tree can help you diagnose the potential cause.
Caption: Decision tree for troubleshooting low product yield.
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Problem: The palladium catalyst may have been oxidized or degraded.
-
Solution: Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. For reactions sensitive to air, employing a pre-catalyst can be beneficial. Ensure all solvents are thoroughly degassed.[12]
-
-
Poor Reagent Quality:
-
Problem: Degradation of the organoboron reagent (in Suzuki), amine, or alkyne. Moisture can also be detrimental.
-
Solution: Use freshly purchased or purified reagents. Ensure all solvents are anhydrous. For Suzuki reactions, consider using more stable boronic esters (e.g., pinacol esters).
-
-
Suboptimal Reaction Conditions:
-
Problem: The chosen temperature, solvent, or base may not be ideal for this specific substrate.
-
Solution: Systematically screen different reaction parameters. For instance, in Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide are often required.[11] In Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are commonly effective.[13]
-
Issue 2: Significant Homocoupling Byproduct Formation
Homocoupling is a common side reaction that reduces the yield of the desired product and complicates purification.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preventing dehalogenation in reactions with 5-Bromo-4-chloro-2-methylpyridine
A Guide to Preventing Dehalogenation in Cross-Coupling and Metallation Reactions
Welcome to the technical support center for 5-Bromo-4-chloro-2-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Unwanted dehalogenation is a common challenge that can significantly lower yields and complicate purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve your desired chemical transformations with high fidelity.
Troubleshooting Guide: Minimizing Dehalogenation
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Significant formation of 4-chloro-2-methylpyridine during a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
-
Question: I am attempting a Suzuki coupling with my boronic acid and this compound, but I am observing a significant amount of the debrominated starting material, 4-chloro-2-methylpyridine, as a byproduct. What is causing this, and how can I prevent it?
-
Answer: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[1][2] The primary culprit is the formation of a palladium-hydride (Pd-H) species in your reaction mixture.[1] This highly reactive intermediate can reductively eliminate with your pyridine substrate to replace the bromine with a hydrogen atom. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions, making it more susceptible to both the desired cross-coupling and the undesired dehalogenation.[3][4]
Root Causes & Solutions:
-
Base Selection: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are notorious for generating Pd-H species, especially at elevated temperatures.[2][5]
-
Ligand Choice: The ligand on your palladium catalyst plays a crucial role. If the reductive elimination step to form your desired product is slow, the competing dehalogenation pathway can become dominant.
-
Solvent and Water Content: Protic solvents (e.g., alcohols) or even trace amounts of water can serve as a source of protons or hydrides, contributing to the formation of Pd-H.[1][7]
-
Issue 2: Formation of 2-methylpyridine (loss of both halogens) during a metal-halogen exchange reaction.
-
Question: I am trying to perform a selective lithium-halogen exchange at the bromine position using n-BuLi, followed by quenching with an electrophile. However, my main product is 2-methylpyridine. Why am I losing both halogens?
-
Answer: This issue points to a cascade of events starting with the intended metal-halogen exchange, followed by undesired side reactions. The C-Br bond is the primary site of exchange with organolithium reagents.[9] However, the resulting 4-chloro-2-methyl-5-lithiopyridine can be unstable or undergo further reactions.
Root Causes & Solutions:
-
Reaction Temperature: Organolithium intermediates of pyridines can be unstable at higher temperatures, leading to decomposition pathways that can result in protonation from the solvent or other sources.
-
Solution: Perform the lithium-halogen exchange at very low temperatures, typically -78 °C, to ensure the stability of the lithiated intermediate.[10]
-
-
Proton Source: Any adventitious proton source can quench your organolithium species.
-
Solution: Ensure your solvent (typically THF or diethyl ether) is scrupulously dried and your reaction is under a robust inert atmosphere. The electrophile should also be anhydrous.
-
-
Alternative Metallating Agents: For substrates with sensitive functional groups or for improved stability, Grignard reagents can be a better option.
-
Frequently Asked Questions (FAQs)
-
Q1: Which halogen on this compound is more reactive in a typical palladium-catalyzed cross-coupling reaction?
-
A1: The bromine at the C5 position is significantly more reactive than the chlorine at the C4 position.[4] This is due to the weaker carbon-bromine bond strength compared to the carbon-chlorine bond, which facilitates a faster rate of oxidative addition to the palladium(0) catalyst.[3] This differential reactivity allows for selective functionalization at the C5 position while leaving the C4-chloro group available for subsequent transformations.[4]
-
-
Q2: Can I perform a selective reaction at the C4-chloro position in the presence of the C5-bromo position?
-
A2: This is synthetically challenging due to the inherent higher reactivity of the C-Br bond.[3][4] Achieving selectivity for the C-Cl bond would require a specialized catalytic system. While some ligand systems have been shown to invert the typical selectivity in dihalopyridines, this is not a trivial undertaking and would require significant screening and optimization.[11] A more common strategy is to first react at the C5-bromo position and then target the C4-chloro position in a subsequent step.
-
-
Q3: My reaction is clean, but the conversion is very low. Could this be related to dehalogenation?
-
A3: While low conversion is not a direct indicator of dehalogenation, the conditions that lead to a sluggish reaction can also promote side reactions. A slow oxidative addition or transmetalation step can provide a larger window of opportunity for the catalyst to be diverted into a dehalogenation cycle.[1] Consider optimizing your temperature, catalyst loading, or switching to a more active catalytic system (e.g., using a more electron-rich ligand) to accelerate the desired reaction.[1]
-
-
Q4: How does the 2-methyl group influence the reactivity and potential for dehalogenation?
-
A4: The 2-methyl group is an electron-donating group, which can slightly increase the electron density of the pyridine ring. This can subtly influence the rate of oxidative addition. However, its steric presence is generally not significant enough to block reactions at the C4 or C5 positions. The electronic and steric factors of substituents on the pyridine ring are important considerations in optimizing reaction conditions.[12][13]
-
Visualizing the Problem: Dehalogenation vs. Cross-Coupling
The following diagram illustrates the competing catalytic cycles. The goal is to favor the pathway on the left (Cross-Coupling) by accelerating the reductive elimination step, thus minimizing the entry into the dehalogenation cycle on the right.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 5-Bromo-4-chloro-2-methylpyridine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions involving 5-Bromo-4-chloro-2-methylpyridine. As a substituted halopyridine, this substrate presents unique challenges that can impact catalyst performance and reaction efficiency. This resource offers practical, experience-driven insights to help you diagnose, resolve, and prevent common issues in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?
A1: The primary challenge stems from the inherent properties of the pyridine ring. The lone pair of electrons on the nitrogen atom can coordinate strongly with the palladium catalyst center. This coordination can lead to the formation of stable, inactive catalyst complexes, a phenomenon often referred to as the "2-pyridyl problem" when the coupling site is near the nitrogen.[1] This binding occupies the catalyst's active sites, preventing the desired reactants from coordinating and thus halting the catalytic cycle.
Q2: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is crucial. The initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The general trend for halide reactivity in these reactions is I > Br > Cl > F, which is inversely related to the bond strength.[2] Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 4-position.[2] This allows for selective cross-coupling at the C-Br position under carefully controlled conditions.
Q3: I'm observing a black precipitate in my reaction. What is it and what should I do?
A3: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal. Its formation is a clear indicator of catalyst decomposition.[3] This can be triggered by several factors, including:
-
High Temperatures: Excessive heat can cause the catalyst to agglomerate and precipitate.
-
Incomplete Ligand Protection: If the phosphine ligand concentration is too low or the ligand itself degrades, the palladium atoms are no longer effectively stabilized and can aggregate.
-
Presence of Impurities: Certain impurities in your reagents or solvents can accelerate catalyst decomposition.
To prevent the formation of palladium black, ensure your reaction is conducted at the optimal temperature, use a suitable ligand-to-metal ratio, and use high-purity, degassed reagents and solvents.[3]
Q4: Can I use the same catalyst system for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this substrate?
A4: While there is some overlap, it is generally not advisable to assume a single catalyst system will be optimal for all types of cross-coupling reactions. The ideal catalyst and ligand combination depends on the specific reaction mechanism and the nature of the coupling partners. For instance:
-
Suzuki-Miyaura: Often benefits from bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.[4]
-
Buchwald-Hartwig Amination: The choice of ligand is highly dependent on the amine being used.[5]
-
Heck Reaction: The catalyst system needs to be stable at the often higher temperatures required for this reaction.[6]
It is always recommended to screen a small panel of catalysts and ligands to identify the optimal conditions for your specific transformation.
II. Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Conversion of Starting Material
You are observing a significant amount of unreacted this compound after the expected reaction time.
-
Catalyst Poisoning by Pyridine Nitrogen: The nitrogen atom of your substrate is likely inhibiting the catalyst.
-
Solution 1: Increase Catalyst Loading: A higher catalyst loading can sometimes overcome the inhibitory effect.[3]
-
Solution 2: Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands). These ligands can sterically hinder the pyridine nitrogen from coordinating to the palladium center.[4]
-
Solution 3: Use a Pre-catalyst: Modern palladacycle pre-catalysts are often more robust and resistant to poisoning.[4]
-
-
Inefficient Oxidative Addition: The C-Br bond, while more reactive than the C-Cl bond, may still require specific conditions for efficient activation.
-
Solution 1: Catalyst and Ligand System: Ensure your chosen palladium source and ligand are appropriate for activating aryl bromides. Electron-rich ligands can facilitate this step.[2]
-
Solution 2: Increase Reaction Temperature: Carefully increasing the reaction temperature in increments of 10-15 °C may improve the rate of oxidative addition. Monitor for any signs of decomposition.
-
-
Poor Transmetalation (in Suzuki-Miyaura reactions): The transfer of the organoboron reagent to the palladium center may be slow.
-
Solution: Base and Solvent Screening: The choice of base and solvent is critical. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[7]
-
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation by trace oxygen.
-
Solution: Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use freshly distilled and thoroughly degassed solvents.[3]
-
Caption: A logical workflow for diagnosing and addressing low conversion.
Issue 2: Formation of Significant Side Products
You are observing undesired products in your reaction mixture, such as dehalogenated starting material or homocoupled products.
-
Dehalogenation: The bromine atom is replaced by a hydrogen atom.
-
Cause: This can be promoted by certain bases and protic impurities (e.g., water).
-
Solution 1: Choice of Base: Use a non-coordinating, milder base.
-
Solution 2: Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.
-
-
Homocoupling of the Boronic Acid (in Suzuki-Miyaura reactions): The boronic acid couples with itself.
-
Cause: This is often promoted by the presence of oxygen.
-
Solution: Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst.[3]
-
-
Homocoupling of this compound:
-
Cause: This can occur at higher temperatures or with certain catalyst systems.
-
Solution 1: Lower Reaction Temperature: Try running the reaction at a lower temperature for a longer duration.[4]
-
Solution 2: Change Ligand: A different ligand may favor the desired cross-coupling pathway.
-
| Side Product | Common Cause | Mitigation Strategy |
| Dehalogenated Starting Material | Protic impurities, certain bases | Use anhydrous conditions, screen milder bases |
| Homocoupled Boronic Acid | Presence of oxygen | Thoroughly degas all reagents and solvents |
| Homocoupled Pyridine | High temperature, catalyst system | Lower reaction temperature, screen different ligands |
Issue 3: Catalyst Leaching in Heterogeneous Systems
For reactions using a supported palladium catalyst, you observe a loss of catalyst activity upon recycling, or the reaction proceeds even after filtering off the solid catalyst (hot filtration test).
-
Leaching of Palladium Species: The active palladium species may be dissolving from the solid support into the reaction medium.
-
Cause: The reaction conditions (solvent, temperature, reagents) can promote the leaching of palladium.
-
Solution 1: Modify Reaction Conditions: Try using a less polar solvent or a lower reaction temperature.
-
Solution 2: Choose a More Robust Support: Some catalyst supports are more resistant to leaching than others.
-
Solution 3: Consider a "Release and Capture" Mechanism: In some cases, the reaction is catalyzed by leached palladium species that redeposit on the support at the end of the reaction. Understanding this can help in optimizing catalyst recycling.
-
Caption: Common pathways for catalyst deactivation in pyridine cross-coupling.
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Catalyst Regeneration (for supported catalysts)
This is a general procedure and the specific acid and conditions may need to be adjusted based on the nature of the catalyst and the suspected poison.
-
Catalyst Recovery: After the reaction, recover the spent catalyst by filtration.
-
Washing: Wash the catalyst with the reaction solvent to remove any adsorbed organic material.
-
Acid Wash: Suspend the spent catalyst in a dilute solution of a non-oxidizing acid (e.g., acetic acid in chloroform).[3]
-
Treatment: Stir the suspension at room temperature for 1-2 hours.
-
Isolation: Filter the catalyst, wash thoroughly with deionized water until the filtrate is neutral, and then with a solvent like ethanol.
-
Drying: Dry the catalyst under vacuum.
-
Activity Test: The regenerated catalyst should be tested in a small-scale reaction to evaluate its recovered activity.
IV. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from BenchChem website.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Retrieved from BenchChem website.
-
Gilday, J. P., & Procter, D. J. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11083. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Retrieved from BenchChem website.
-
Gemoets, H. P. L., et al. (2022). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
-
BenchChem. (2025). Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Comparative Guide. Retrieved from BenchChem website.
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. --INVALID-LINK--
-
Shvets, D., et al. (2020). Synthesis and Thermal Stability of Palladium Nanoparticles Supported on γ-Αl2O3. Current Nanomaterials, 5(2), 132-140.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from BenchChem website.
-
Li, J., et al. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 12(1), 1-10.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from --INVALID-LINK--
-
Al-Mudafer, S. H., et al. (2021). Towards understanding the improved stability of palladium supported on TS-1 for catalytic combustion. Catalysis Science & Technology, 11(18), 6166-6178.
-
BenchChem. (2025). Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved from BenchChem website.
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from BenchChem website.
-
BenchChem. (2025). Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions. Retrieved from BenchChem website.
-
MacFarlane, R. T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936-1946.
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Retrieved from BenchChem website.
-
Sharma, P., & Kumar, A. (2022). C–H bond activation of 2-methylquinolines and 2-methylpyridine. RSC advances, 12(48), 31215-31238.
-
Moseley, J. D., & Spencer, J. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15897-15907.
-
Al-Hajri, M., et al. (2022). Functionalization of Microfiltration Media Towards Catalytic Hydrogenation of Selected Halo-Organics from Water. Membranes, 12(10), 957.
-
Wang, C., et al. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC advances, 10(52), 31256-31273.
-
Figshare. (2013). Ruthenium-Catalyzed Meta Sulfonation of 2-Phenylpyridines. Retrieved from --INVALID-LINK--
References
Technical Support Center: Managing Regioselectivity in Trifunctional Pyridine Synthesis
A Specialist Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Trifunctional Pyridine Synthesis. As a Senior Application Scientist, I understand that achieving the desired regioselectivity in the synthesis of polysubstituted pyridines is a critical and often challenging aspect of your research and development efforts. The pyridine scaffold is a cornerstone in medicinal chemistry, and precise control over substituent placement is paramount for elucidating structure-activity relationships (SAR) and developing novel therapeutics.[1][2][3]
This guide is designed to be a dynamic resource, moving beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. My goal is to empower you with the causal understanding behind experimental choices, ensuring that every protocol you implement is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is producing a mixture of regioisomers. How can I improve the selectivity?
A1: The classic Hantzsch synthesis, while robust, can present regioselectivity challenges, especially when using unsymmetrical intermediates.[4][5] The primary cause of isomer formation is often the competing reaction pathways during the initial condensation steps.
Causality & Expert Insight: The reaction proceeds through the formation of an enamine from one equivalent of a β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second β-ketoester equivalent.[1] If these intermediates are not formed in a controlled manner, cross-reactions can lead to a mixture of products.
Troubleshooting Protocol: To enforce regioselectivity, a stepwise approach is highly recommended:
-
Pre-form the Knoevenagel Adduct: React the aldehyde with one equivalent of the β-ketoester first. This can often be achieved under milder conditions, sometimes with a catalyst like piperidine or acetic acid.
-
Isolate or Use In Situ: Depending on the stability of the Knoevenagel adduct, you can either isolate and purify it or proceed in a one-pot fashion.
-
Controlled Addition of the Enamine: Separately, form the enamine from the second equivalent of the β-ketoester and your nitrogen source (e.g., ammonium acetate). Slowly add this pre-formed enamine to the Knoevenagel adduct. This sequential addition minimizes the chances of undesired side reactions.[6]
Modern Alternatives: Consider employing modern catalytic systems. For instance, the use of p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has demonstrated significantly improved yields and may also enhance regioselectivity.[6]
Q2: I'm struggling with regioselectivity in a Bohlmann-Rahtz pyridine synthesis. What are the key factors to consider?
A2: The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, is a powerful method for generating substituted pyridines.[7][8] However, regioselectivity can be a significant hurdle, particularly with unsymmetrical enamines or ethynylketones.
Causality & Expert Insight: The initial Michael addition of the enamine to the ethynylketone is the regiochemistry-determining step. The nucleophilic carbon of the enamine will preferentially attack the more electrophilic β-carbon of the alkyne. Steric and electronic factors of the substituents on both reactants play a crucial role in directing this addition.
Troubleshooting & Optimization:
-
Steric Hindrance: Bulky substituents on the enamine can direct the addition to the less hindered face of the ethynylketone. Conversely, a sterically demanding group on the ethynylketone can influence the orientation of the incoming enamine.[9]
-
Electronic Effects: Electron-withdrawing groups on the enamine can decrease its nucleophilicity, potentially requiring harsher reaction conditions which might negatively impact selectivity.
-
Solvent Choice: Solvents can influence the transition state of the Michael addition. Protic solvents like ethanol can stabilize charged intermediates differently than aprotic solvents like DMSO, potentially altering the regiochemical outcome.[7]
-
Acid Catalysis: The use of an acid catalyst, such as Amberlyst-15, can facilitate the cyclodehydration step and may also influence the initial Michael addition by activating the ethynylketone.[7][10]
Experimental Workflow Diagram:
Caption: Bohlmann-Rahtz synthesis workflow.
Q3: How can I control the regioselectivity of [2+2+2] cycloadditions for pyridine synthesis?
A3: The transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a highly efficient method for synthesizing polysubstituted pyridines.[11] Controlling regioselectivity in this reaction is a key challenge, particularly when using unsymmetrical diynes or two different alkynes.
Causality & Expert Insight: The regioselectivity is primarily determined during the formation of the metallacyclic intermediate (e.g., a cobaltacyclopentadiene).[11] The steric and electronic properties of the alkyne substituents dictate how they orient themselves within the coordination sphere of the metal catalyst before oxidative coupling.
Key Control Elements:
-
Catalyst Choice: Different transition metals (e.g., Co, Rh, Ru) and their ligand environments exhibit varying selectivities.[11][12] For instance, cobalt catalysts are often versatile and economical for this transformation.[11]
-
Steric Differentiation: When using two different monoalkynes, a significant difference in the steric bulk of the substituents can lead to high regioselectivity. The bulkier alkyne will tend to occupy the less crowded position in the metallacycle.
-
Electronic Bias: The electronic nature of the alkyne substituents can also influence the regiochemical outcome, although this is often less predictable than steric effects.
-
Intramolecular vs. Intermolecular: Intramolecular cycloadditions of diynes with nitriles often provide better regiochemical control as the tether between the two alkyne units pre-organizes the substrate for cyclization.
Data Summary: Catalyst Influence on Regioselectivity
| Catalyst System | Substrates | Major Regioisomer | Selectivity | Reference |
| CpCo(CO)₂ | Butylcyanide + 2-Butyne | 2,3,6-Tri-n-butylpyridine | >95:5 | [9] |
| RhCl(PPh₃)₃ | Phenylacetylene + Acetonitrile | 2,4-Diphenyl-6-methylpyridine | Variable | [12] |
| RuH₂(PPh₃)₄ | 1-Hexyne + Benzonitrile | 2-Butyl-4-phenyl-6-methylpyridine | Moderate | [12] |
Troubleshooting Guide
Problem: Poor C4 vs. C2/C6 Selectivity in Nucleophilic Aromatic Substitution (SNAr)
Scenario: You are attempting to functionalize a substituted pyridine via SNAr and are obtaining a mixture of C4 and C2/C6 isomers.
Underlying Principle: Nucleophilic attack on pyridines generally favors the C2 and C4 positions due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[13]
Troubleshooting Steps:
-
Analyze Steric Factors:
-
To Favor C4: Use a bulkier nucleophile. Steric hindrance from substituents at the C2 and C6 positions will disfavor attack at these sites.[13]
-
To Favor C2/C6: Ensure the C4 position is sterically unhindered. If your substrate has a bulky group at C4, attack at C2/C6 will be favored.
-
-
Modulate Solvent Polarity:
-
The solvent can significantly influence regioselectivity. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, switching from dichloromethane (DCM) to dimethyl sulfoxide (DMSO) can invert the regioselectivity from favoring the C2 isomer to the C6 isomer.[13]
-
Recommendation: Screen a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., THF, CH₃CN, DMF, NMP).
-
-
Consider Electronic Effects:
-
Electron-withdrawing groups on the pyridine ring will activate it towards nucleophilic attack. The position of these groups can subtly influence the relative electron deficiency at the C2 and C4 positions.
-
Decision Tree for SNAr Regioselectivity:
Caption: Troubleshooting C4 vs. C2/C6 selectivity.
Problem: Low Yield and/or Poor Selectivity in Guareschi-Thorpe Pyridine Synthesis
Scenario: Your Guareschi-Thorpe condensation of a cyanoacetic ester with a β-ketoester is giving low yields or a mixture of products.
Underlying Principle: The Guareschi-Thorpe synthesis is a classic method for preparing 2-pyridones.[14][15] The reaction proceeds via a series of condensations and cyclization, and its efficiency can be highly dependent on reaction conditions.
Troubleshooting Steps:
-
Catalyst and Reaction Medium:
-
The classical method often uses ammonia in the presence of an acetoacetic ester.[14]
-
Modern Approach: An organocatalytic, regioselective, three-component condensation has been developed using chitosan as a heterogeneous catalyst with ammonium acetate in 1,4-dioxane.[14][16] This method has shown broad functional group tolerance and operational simplicity.[14]
-
-
Purity of Starting Materials:
-
Ensure the purity of your cyanoacetic ester and β-ketoester. Impurities can lead to side reactions and reduced yields.
-
-
Reaction Temperature and Time:
-
Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged heating can sometimes lead to product decomposition.
-
Recommended Protocol (Organocatalytic Guareschi-Thorpe): [14]
-
To a solution of the unactivated ketone (1 mmol) and diketo-ester (1 mmol) in 1,4-dioxane (5 mL), add chitosan (10 mol%) and ammonium acetate (2 mmol).
-
Heat the reaction mixture at 80 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture, filter the catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. baranlab.org [baranlab.org]
- 10. jk-sci.com [jk-sci.com]
- 11. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Bromo-4-chloro-2-methylpyridine in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the use of 5-Bromo-4-chloro-2-methylpyridine in cross-coupling reactions. Our focus is to help you achieve high selectivity and yield by minimizing common side reactions, particularly homocoupling.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the use of this compound in your synthetic workflows.
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
The main challenge is achieving chemoselectivity. This substrate contains two different halogen atoms: a bromine at the 5-position and a chlorine at the 4-position. In palladium-catalyzed cross-coupling reactions, the general reactivity of halogens follows the order: I > Br > Cl > F.[1][2][3][4] This difference in reactivity allows for selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond available for subsequent transformations.[2] However, achieving high selectivity requires careful optimization of reaction conditions to prevent undesired reactions at the C-Cl bond or the formation of byproducts.[1]
Q2: What is homocoupling and why is it a problem in my reaction with this compound?
Homocoupling is an undesired side reaction where two identical molecules react with each other.[1] In your experiments, this can manifest in two main ways:
-
Formation of a symmetrical bipyridine: Two molecules of this compound couple to form a dimer.
-
Coupling of the reaction partner: Two molecules of your organometallic reagent (e.g., boronic acid in a Suzuki reaction) or alkyne (in a Sonogashira reaction) couple together.[1]
This side reaction is problematic because it consumes your starting materials and reagents, reduces the yield of your desired product, and complicates the purification process.[1]
Q3: What are the main causes of homocoupling?
Several factors can promote homocoupling in palladium-catalyzed cross-coupling reactions:
-
Presence of Oxygen: Dissolved oxygen in your reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species are known to promote the homocoupling of organoboron reagents in Suzuki reactions.[1][5][6][7]
-
Use of Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂ or PdCl₂, they must be reduced in situ to the active Pd(0) catalyst. This reduction process can sometimes proceed through a pathway that involves the homocoupling of your organometallic reagent.[1][5][8]
-
High Reaction Temperatures: While heat can increase the rate of your desired reaction, excessive temperatures can also accelerate side reactions like homocoupling.[1][8]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. An inappropriate ligand may not efficiently promote the desired cross-coupling pathway, allowing for competing homocoupling reactions to occur.[1][8][9]
Q4: Which cross-coupling reactions are most suitable for selective functionalization of this substrate?
The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all well-suited for the selective functionalization of this compound at the C5-position.[2] The choice depends on the specific bond you aim to form:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl or vinyl boronic acids/esters.[2][10]
-
Sonogashira Coupling: Used for creating carbon-carbon bonds with terminal alkynes.[2]
-
Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds with a variety of amines.[2][11][12]
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic approach to diagnosing and solving issues with homocoupling in your reactions.
Issue 1: Significant Homocoupling of the Organometallic Reagent (e.g., Boronic Acid or Alkyne)
If you observe a significant amount of byproduct from the self-coupling of your boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions), consider the following troubleshooting strategies.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Presence of Oxygen | Implement rigorous degassing of your solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period before adding the catalyst.[1][13] Maintain a positive pressure of inert gas throughout the reaction.[1][14] |
| Use of a Pd(II) Precatalyst | Switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step that can lead to homocoupling.[1] If you must use a Pd(II) precatalyst, consider adding a mild reducing agent to facilitate the formation of the active Pd(0) species. |
| Inappropriate Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[1][8][9][15] |
| High Reaction Temperature | Optimize the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate to disfavor side reactions.[1][8][14] |
| Slow Transmetalation Step | Ensure the chosen base is effective for your specific organometallic reagent. For Suzuki reactions, stronger, non-aqueous bases like K₃PO₄ are often more effective than weaker ones.[1][8][14] For Sonogashira couplings, the choice of amine base is critical. |
| Slow Addition of Reagent | For Suzuki reactions, consider adding the boronic acid solution slowly to the reaction mixture via a syringe pump. This can help to keep its concentration low and disfavor homocoupling.[16] |
Issue 2: Formation of Symmetrical Bipyridine (Homocoupling of this compound)
The formation of a dimer from your starting material is another common issue. Here are some strategies to mitigate this side reaction.
| Potential Cause | Troubleshooting & Optimization Strategy |
| High Catalyst Loading | While a sufficient amount of catalyst is necessary, excessive loading can sometimes increase the rate of side reactions. Try reducing the catalyst loading in small increments.[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that might favor homocoupling.[1] |
| Suboptimal Solvent | The solvent can influence the stability of the catalytic species. A solvent screen with common choices like dioxane, toluene, or DMF may be beneficial.[1] |
Experimental Protocols: Recommended Starting Points
The following are generalized protocols for Suzuki-Miyaura and Sonogashira couplings with this compound, designed to minimize homocoupling. Note: These are starting points and should be optimized for your specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol aims for selective coupling at the more reactive C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)[17]
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[18]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[19]
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.[19]
-
Add the degassed dioxane/water solvent mixture via syringe.[19]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[19]
-
Monitor the reaction by TLC or LC-MS.[19]
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[18][19]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18][19]
-
Purify the crude product by flash column chromatography.[18]
Protocol 2: Copper-Free Sonogashira Coupling to Reduce Alkyne Homocoupling
This protocol outlines a copper-free Sonogashira coupling to avoid Glaser-type homocoupling of the alkyne.[16][20]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
PPh₃ (4-6 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous, degassed amine base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and PPh₃.[16]
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent and the amine base via syringe.[1]
-
Add the terminal alkyne dropwise to the mixture at room temperature.[1]
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.[1]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[1]
-
Concentrate the filtrate and purify the crude product by column chromatography.[1]
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
The Palladium Cross-Coupling Cycle
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[10][15][21][22][23]
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Homocoupling: A Decision Tree
This decision tree provides a logical workflow for addressing homocoupling issues in your experiments.
Caption: A decision tree to guide troubleshooting efforts for homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. jmcct.com [jmcct.com]
- 21. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nobelprize.org [nobelprize.org]
- 23. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Bromo-4-chloro-2-methylpyridine Reactions
Welcome to the technical support center for synthetic procedures involving 5-Bromo-4-chloro-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the workup and purification of reactions utilizing this versatile halogenated pyridine intermediate.[1] As a key building block in medicinal chemistry, particularly for kinase inhibitors and other pharmacologically active molecules, ensuring a clean and efficient workup is paramount to achieving high-purity products and reliable yields.[2]
This document moves beyond simple step-by-step instructions to provide a deeper understanding of the chemical principles governing each procedural choice. Our goal is to empower you with the knowledge to not only follow protocols but also to troubleshoot and adapt them effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that arise during the workup of reactions involving this compound and related compounds.
Q1: What is the most critical first step after my reaction involving this compound is deemed complete?
The first and most critical step is an appropriate quench . The quenching procedure is not merely about stopping the reaction; it's about neutralizing reactive species to prevent the formation of unwanted byproducts during subsequent extraction steps. For instance, in metal-catalyzed reactions like a Suzuki coupling, a proper quench can help precipitate the catalyst for easier removal. For reactions involving strong bases like lithium diisopropylamide (LDA), a careful quench with a proton source like saturated aqueous ammonium chloride (NH₄Cl) is essential to neutralize the base without causing an uncontrolled exotherm.
Q2: How can I efficiently remove pyridine-containing starting materials or byproducts from my organic product?
The basicity of the pyridine nitrogen is the key to its removal. An acidic wash is the most common and effective method.[3][4] By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl, 5% citric acid, or saturated NH₄Cl), the basic nitrogen atom is protonated, forming a water-soluble pyridinium salt.[5] This salt will then partition into the aqueous layer, effectively removing it from your desired product in the organic phase. The choice of acid depends on the stability of your product; if your target molecule is acid-sensitive, a milder acid like NH₄Cl is preferable.
Q3: I'm observing a persistent emulsion at the aqueous-organic interface during extraction. What are the best strategies to break it?
Emulsion formation is a frequent challenge, particularly when residual catalysts or polar byproducts act as surfactants.[6] Here are several field-proven techniques:
-
Increase Ionic Strength: Add saturated sodium chloride solution (brine) to the separatory funnel.[5] This increases the polarity of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Solvent Modification: Add more of the organic extraction solvent to decrease the overall concentration of the emulsifying agent.
-
Filtration: Pass the entire emulsified mixture through a pad of a filter aid like Celite®. This can physically disrupt the droplets forming the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically separating the layers.
Q4: Is standard silica gel chromatography suitable for purifying products derived from this compound?
Yes, but with an important consideration. The basic pyridine nitrogen in your product can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, poor separation, and in some cases, product degradation or irreversible adsorption to the column.
To mitigate this, you can:
-
Use a mobile phase modifier: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or pyridine, to your eluent system. This neutralizes the acidic sites on the silica, leading to sharper peaks and better recovery.
-
Use deactivated silica: Employ commercially available neutralized silica gel for your column.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific experimental issues in a question-and-answer format.
Problem 1: My isolated yield is significantly lower than expected after the workup and purification.
-
Potential Cause A: Product Partitioning into the Aqueous Layer
-
Why it happens: If your workup involved an overly aggressive acidic wash, your desired product (which also contains a basic pyridine nitrogen) may have been protonated and extracted into the aqueous phase along with the impurities.
-
How to diagnose: Take a small sample of the combined aqueous layers, basify it with NaOH or Na₂CO₃ to pH > 8, and extract it with an organic solvent (e.g., ethyl acetate). Run a TLC of this extract against a reference spot of your crude product. The presence of your product confirms this loss mechanism.
-
Solution: Before discarding the aqueous layers from your primary extraction, always perform a "back-extraction." Basify the aqueous phase and extract it 2-3 times with your organic solvent to recover any protonated product.
-
-
Potential Cause B: Incomplete Reaction or Side Reactions
-
Why it happens: In cross-coupling reactions, issues like catalyst deactivation, poor substrate solubility, or protodeboronation of the boronic acid partner are common.[7] The pyridine nitrogen itself can coordinate to the palladium catalyst, leading to the formation of inactive species.[7]
-
How to diagnose: Analyze the crude reaction mixture by LC-MS or ¹H NMR before the workup. This will confirm the ratio of starting material to product and identify major byproducts like debrominated starting material or homocoupled products.[7]
-
Solution: This requires re-optimization of the reaction conditions, not the workup. Consider screening different ligands (e.g., bulky, electron-rich phosphine ligands), bases, solvents, or using more stable boronic esters (e.g., pinacol esters) to prevent protodeboronation.[7]
-
Problem 2: My final product is contaminated with a persistent impurity that has a similar polarity.
-
Potential Cause A: Homocoupled Boronic Acid Byproduct (in Suzuki reactions)
-
Why it happens: Oxygen in the reaction mixture can promote the homocoupling of the boronic acid coupling partner, leading to a biaryl impurity.[7] This byproduct often has a polarity very similar to the desired cross-coupled product.
-
Solution: Prevention is key. Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[7] Maintain a positive pressure of inert gas throughout the reaction. If the impurity is already present, careful optimization of the chromatography gradient or recrystallization may be required.
-
-
Potential Cause B: N-Oxide Formation
-
Why it happens: If the reaction is exposed to oxidizing agents or even air at high temperatures for extended periods, the pyridine nitrogen can be oxidized to the corresponding N-oxide. This results in a much more polar impurity.
-
How to diagnose: N-oxides are significantly more polar and will appear as a baseline spot on a normal-phase TLC. They can be readily identified by LC-MS.
-
Solution: Maintain a strict inert atmosphere. If N-oxide has formed, it is often easily separable from the less polar desired product by silica gel chromatography.
-
Section 3: Standardized Experimental Protocols
These protocols provide a validated starting point for the workup and purification of a typical palladium-catalyzed cross-coupling reaction.
Protocol 1: General Aqueous Workup for a Suzuki Coupling Reaction
This protocol assumes the reaction was run in a solvent like 1,4-dioxane or toluene and is complete as determined by TLC/LC-MS.
-
Cooling & Dilution: Cool the reaction mixture to room temperature. Dilute the mixture with an extraction solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).
-
Filtration (Optional but Recommended): If the cooled mixture contains significant solids (e.g., precipitated palladium catalyst, inorganic salts), filter the entire mixture through a pad of Celite®. Wash the filter cake thoroughly with the extraction solvent to ensure complete recovery of the product.
-
Initial Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water (1 x 5 volumes). This removes the bulk of water-soluble inorganics and solvents like DMF if used.
-
Acidic Wash: To remove basic impurities, wash the organic layer with 1M aqueous HCl (2 x 3 volumes). Crucially, save these acidic aqueous layers. [3]
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a final wash with saturated aqueous sodium chloride (brine).[5] The brine wash helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Product Recovery (Back-Extraction): Combine the saved acidic aqueous layers from step 4. Basify the solution to pH 9-10 by slowly adding 2M NaOH or solid K₂CO₃. Extract this basic aqueous solution with the same organic solvent (3 x 5 volumes). Combine these organic extracts, dry over Na₂SO₄, filter, and concentrate. This fraction contains any of your basic product that was lost during the acidic wash. Combine this with the main crude product before purification.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Select an appropriate size column and pack with silica gel using your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. To this solution, add a small amount of silica gel and concentrate it to a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a concentrated liquid.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your solvent system. A common starting point for compounds of this type is a gradient from 5% to 40% ethyl acetate in hexanes.
-
Modification for Basic Compounds: If peak tailing is observed, pre-treat the silica by flushing the column with an eluent containing 1% triethylamine (Et₃N). Alternatively, add 0.5-1% Et₃N to the elution solvent mixture throughout the entire purification process.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the final, purified product.
Section 4: Data and Workflow Visualizations
Data Presentation
Table 1: Properties of Common Solvents for Workup Procedures
| Solvent | Density (g/mL) | Boiling Point (°C) | Layer in H₂O Extraction | Comments |
| Dichloromethane (DCM) | 1.33 | 39.6 | Bottom | Good for dissolving a wide range of compounds; can form emulsions. |
| Ethyl Acetate (EtOAc) | 0.90 | 77.1 | Top | Good general-purpose solvent; slightly water-soluble. |
| Diethyl Ether | 0.71 | 34.6 | Top | Highly volatile; good for extracting less polar compounds. |
| Toluene | 0.87 | 110.6 | Top | Good for higher temperature reactions; can be difficult to remove. |
| Hexanes / Heptane | ~0.66 | ~69 | Top | Used for less polar compounds and as the weak eluent in chromatography. |
Workflow Diagrams (Graphviz)
Caption: General experimental workflow for aqueous workup.
Caption: Decision tree for troubleshooting low product yield.
Section 5: References
-
Google Patents. (n.d.). Separation of pyridine or pyridine derivatives from aqueous solutions. Retrieved from patents.google.com.
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from researchgate.net.
-
Wikipedia. (n.d.). Pyridine. Retrieved from en.wikipedia.org.
-
Guidechem. (n.d.). How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? Retrieved from guidechem.com.
-
Reddit. (2024). Removing Pyridine. Retrieved from reddit.com.
-
University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from chem.rochester.edu.
-
Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Retrieved from patents.google.com.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from reddit.com.
-
Google Patents. (n.d.). Halogenation of pyridine compounds. Retrieved from patents.google.com.
-
MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. Retrieved from YouTube.
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from reddit.com.
-
PubChem. (n.d.). 5-Bromo-2-chloro-4-methylpyridine. Retrieved from pubchem.ncbi.nlm.nih.gov.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Retrieved from nb-inno.com.
-
Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine. Retrieved from patents.google.com.
-
Sigma-Aldrich. (n.d.). 4-Bromo-5-chloro-2-methylpyridine. Retrieved from sigmaaldrich.com.
-
Thieme Chemistry. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Retrieved from thieme-connect.com.
-
ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from researchgate.net.
-
National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from ncbi.nlm.nih.gov.
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from chemrxiv.org.
-
Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from science.org.
-
National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from ncbi.nlm.nih.gov.
-
BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved from benchchem.com.
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from mdpi.com.
-
BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. Retrieved from benchchem.com.
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from benchchem.com.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-4-chloro-2-methylpyridine and 2-bromo-4-chloro-5-methylpyridine for Researchers and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is a critical determinant of success. Halogenated pyridines, in particular, are prized for their versatility as intermediates, offering multiple reactive sites for molecular elaboration. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar yet distinct isomers: 5-Bromo-4-chloro-2-methylpyridine and 2-bromo-4-chloro-5-methylpyridine. By examining their performance in key synthetic transformations, supported by experimental data and mechanistic insights, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
Structural and Electronic Considerations: The Foundation of Reactivity
The distinct placement of the bromo, chloro, and methyl substituents on the pyridine ring profoundly influences the electronic and steric environment of each molecule, thereby dictating their reactivity in various chemical transformations.
This compound (CAS: 778611-64-6) features a bromine atom at the 5-position and a chlorine atom at the 4-position.[1][2] The chlorine at the 4-position is para to the ring nitrogen, a position that is electronically activated towards nucleophilic attack.[3][4] The bromine at the 5-position is meta to the nitrogen.
2-bromo-4-chloro-5-methylpyridine (CAS: 885267-40-3) presents a different substitution pattern, with a bromine atom at the 2-position and a chlorine atom at the 4-position.[5][6] Both the 2- and 4-positions are electronically activated by the electron-withdrawing nature of the pyridine nitrogen.[7]
The differing electronic and steric landscapes of these isomers lead to predictable, yet critically different, outcomes in common synthetic reactions. This guide will focus on two major classes of reactions paramount in medicinal chemistry: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] The rate-determining step in many of these reactions, including the Suzuki-Miyaura, and Buchwald-Hartwig amination, is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[7][9] The strength of this bond is a key factor, with weaker bonds leading to faster reactions. The general reactivity trend for halogens in oxidative addition is I > Br > Cl > F.[10][11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[12][13]
Expected Reactivity: In both isomers, the Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond. Consequently, selective cross-coupling at the bromine-substituted position is anticipated under appropriate conditions.
-
This compound: The bromine at the 5-position is expected to be the primary site of reaction.
-
2-bromo-4-chloro-5-methylpyridine: The bromine at the 2-position is the more reactive handle for Suzuki coupling.
Comparative Experimental Data (Analogous Systems):
| Feature | This compound | 2-bromo-4-chloro-5-methylpyridine |
| Primary Reactive Site | C5-Br | C2-Br |
| Relative Reactivity | High (at C-Br) | High (at C-Br) |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands |
| Typical Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Typical Solvents | 1,4-Dioxane/H₂O, Toluene/H₂O | 1,4-Dioxane/H₂O, Toluene/H₂O |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar bromopyridines.[14][15]
-
Reaction Setup: In a Schlenk flask, combine the bromochloromethylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction: Stir the reaction mixture at 85-95 °C and monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[8][16] Similar to Suzuki coupling, the reactivity is governed by the ease of oxidative addition, making the C-Br bond the preferred site of reaction.[10][11]
Expected Reactivity:
-
This compound: Selective amination is expected at the 5-position.
-
2-bromo-4-chloro-5-methylpyridine: The 2-position is the anticipated site for amination. The synthesis of various aminopyridines via Buchwald-Hartwig amination of 2-bromopyridines has been well-established.[17][18][19]
Comparative Experimental Data (Analogous Systems):
The Buchwald-Hartwig amination of bromopyridines is a well-documented transformation.[20] The choice of ligand is often critical for achieving high yields, especially with less reactive amines.
| Feature | This compound | 2-bromo-4-chloro-5-methylpyridine |
| Primary Reactive Site | C5-Br | C2-Br |
| Relative Reactivity | High (at C-Br) | High (at C-Br) |
| Typical Catalyst/Ligand | Pd₂(dba)₃/BINAP, Pd(OAc)₂/dppp | Pd₂(dba)₃/BINAP, Pd(OAc)₂/dppp |
| Typical Base | NaOt-Bu, K₃PO₄ | NaOt-Bu, K₃PO₄ |
| Typical Solvents | Toluene, Dioxane | Toluene, Dioxane |
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure based on established methods.[8][20]
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromochloromethylpyridine (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (NaOt-Bu) (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., BINAP, 7.5 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): The Influence of Position
Nucleophilic aromatic substitution (SNAr) is another cornerstone of heterocyclic chemistry. The reaction proceeds via a two-step addition-elimination mechanism, and its rate is influenced by the ability of the ring to stabilize the negative charge in the intermediate Meisenheimer complex and the leaving group ability of the halide.[4]
The electron-withdrawing nitrogen atom in the pyridine ring activates the 2- and 4-positions to nucleophilic attack.[7] Generally, 4-halopyridines are more reactive than 2-halopyridines in SNAr reactions.[3][21] This is due to the greater ability of the para-nitrogen to stabilize the negative charge of the Meisenheimer complex through resonance.
Expected Reactivity:
-
This compound: The chlorine atom at the 4-position is highly activated towards SNAr. The bromine at the 5-position is significantly less reactive in this type of transformation. Therefore, selective substitution of the chlorine is expected.
-
2-bromo-4-chloro-5-methylpyridine: Both the 2-bromo and 4-chloro positions are activated. However, based on general principles, the 4-chloro position is expected to be more susceptible to nucleophilic attack than the 2-bromo position.[3][21]
Comparative Analysis:
| Feature | This compound | 2-bromo-4-chloro-5-methylpyridine |
| Most Reactive Site | C4-Cl | C4-Cl |
| Relative Reactivity | High | High (potentially slightly lower due to steric hindrance from the adjacent methyl group) |
| Typical Nucleophiles | Alkoxides, Thiolates, Amines | Alkoxides, Thiolates, Amines |
| Typical Conditions | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO) | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO) |
Representative Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of the halopyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add the nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Conclusion: Strategic Selection for Synthetic Success
The choice between this compound and 2-bromo-4-chloro-5-methylpyridine is a strategic one, dictated by the desired synthetic outcome.
-
For selective functionalization at the 5-position via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), this compound is the ideal substrate. The C4-chloro group remains available for subsequent SNAr reactions.
-
For selective functionalization at the 2-position via palladium-catalyzed cross-coupling, 2-bromo-4-chloro-5-methylpyridine is the reagent of choice. The C4-chloro group can then be targeted for nucleophilic substitution.
-
For nucleophilic aromatic substitution, both isomers offer a reactive C4-chloro position. However, the steric environment and the potential for subsequent transformations of the remaining bromine atom should be considered.
By understanding the nuanced reactivity of these valuable building blocks, researchers can design more efficient and elegant synthetic routes to complex and biologically important molecules.
References
- 1. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-chloro-4-methylpyridine 97 778611-64-6 [sigmaaldrich.com]
- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aobchem.com [aobchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Reactivity of 5-Bromo-4-chloro-2-methylpyridine in Modern Synthesis
Introduction: The Strategic Value of Dihalopyridines in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a remarkable number of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in designing therapeutic agents. Dihalogenated pyridines, in particular, serve as exceptionally versatile building blocks, offering multiple reactive sites for the strategic construction of complex molecular architectures through sequential, site-selective functionalization.[3]
Among these critical intermediates, 5-Bromo-4-chloro-2-methylpyridine (CAS: 778611-64-6) has emerged as a compound of significant interest.[4][5] Its distinct substitution pattern—featuring two different halogens at electronically distinct positions—provides a predictable and nuanced reactivity profile. This guide offers an in-depth comparison of this compound with other synthetically relevant dihalopyridines. We will explore the underlying principles governing its reactivity in key synthetic transformations and provide experimental frameworks for its application, empowering researchers in drug development and organic synthesis to make informed strategic decisions.
Structural & Electronic Profile of this compound
To understand the reactivity of this compound, we must first analyze its structural and electronic features. The pyridine nitrogen is strongly electron-withdrawing, which lowers the electron density of the ring and makes the α-positions (C2 and C6) and the γ-position (C4) electrophilic.[6] This intrinsic property is then modulated by the substituents:
-
2-Methyl Group: An electron-donating group that slightly increases electron density.
-
4-Chloro Group: An electron-withdrawing group located at an activated position.
-
5-Bromo Group: An electron-withdrawing group at a meta-like position relative to the nitrogen.
This unique arrangement creates a delicate interplay of electronic effects and inherent carbon-halogen bond strengths, which dictates the regiochemical outcome of various reactions.
| Property | Value |
| CAS Number | 778611-64-6[7] |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol [8] |
| Appearance | Gray to white solid[9] |
| Melting Point | 29-31 °C |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-N bond formation. The comparative reactivity of dihalopyridines in these transformations is primarily governed by two factors: the strength of the carbon-halogen (C-X) bond and the electronic activation of the substitution site.
The Governing Principle: Oxidative Addition
The rate-determining step in most Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is the oxidative addition of the palladium(0) catalyst to the C-X bond. The reactivity trend for this step is well-established and directly correlates with the decreasing C-X bond dissociation energy (BDE): C-I > C-Br > C-Cl .[10][11][12] This principle is the primary determinant of selectivity in substrates containing different halogens.
Regioselectivity: A Head-to-Head Comparison
The predictable reactivity of this compound shines when compared to other dihalopyridines where positional effects or identical halogens create ambiguity.
Comparative Data for Suzuki-Miyaura Coupling:
| Substrate | Key Differentiating Factor | Expected Major Product with ArB(OH)₂ | Rationale |
| This compound | C-X Bond Strength | 5-Aryl-4-chloro-2-methylpyridine | The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, leading to high regioselectivity.[13] |
| 5-Bromo-2-chloropyridine | C-X Bond Strength vs. Position | 5-Aryl-2-chloropyridine | A classic example where C-X bond strength (C-Br > C-Cl) overrides the intrinsic electronic activation at the C2 position.[13] |
| 2,4-Dibromopyridine | Positional Electronics | 2-Aryl-4-bromopyridine | With identical halogens, the C2 position, being α to the nitrogen, is more electrophilic and reactive.[6][14] |
| 3,5-Dichloropyridine | Symmetry | Mixture of mono-arylated product | The two C3 and C5 positions are electronically similar, often resulting in poor selectivity for mono-arylation without directing groups.[13] |
This analysis demonstrates that for sequential, controlled derivatization, This compound offers a distinct advantage over symmetric dihalopyridines or those where positional effects and bond strengths are in close competition. The C-Br bond serves as a reliable handle for a first coupling, leaving the more robust C-Cl bond available for a subsequent, more forcing transformation.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, SNAr reactions follow a different set of rules. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex.
The Governing Principle: Leaving Group Ability
In SNAr, the rate is influenced by the ability of the leaving group to stabilize the developing negative charge in the transition state. This often reverses the reactivity trend of halogens to: F > Cl > Br > I .[10] Therefore, the chloro-substituent is generally more reactive than the bromo-substituent in SNAr reactions. The positions most activated towards nucleophilic attack on the pyridine ring are C2 and C4.
Comparative Data for Nucleophilic Aromatic Substitution:
| Substrate | Most Reactive Site | Expected Major Product with Nu-H | Rationale |
| This compound | C4-Cl | 5-Bromo-4-Nu-2-methylpyridine | The C4 position is electronically activated by the ring nitrogen, and chlorine is a better leaving group than bromine in SNAr. |
| 2-Bromo-4-chloropyridine | C4-Cl | 2-Bromo-4-Nu-pyridine | Direct experimental evidence shows selective displacement of the chloride over the bromide, confirming the reactivity trend.[10] |
| 2,4-Dichloropyridine | C4-Cl | 2-Chloro-4-Nu-pyridine | While both positions are activated, SNAr reactions on 2,4-dihalopyridines tend to proceed preferentially at the C4 position.[15] |
This opposing reactivity makes this compound a uniquely powerful tool. One can perform a Suzuki coupling at the C5-Br position, followed by an SNAr at the C4-Cl position, or vice-versa, enabling the synthesis of diverse and complex trisubstituted pyridines with complete regiocontrol.
Experimental Protocols: A Practical Framework
The following protocols are generalized procedures that serve as a starting point for optimization.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Position
This procedure is adapted from established methods for Suzuki couplings on bromo-pyridines.[16]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol %) or a combination of Pd₂(dba)₃ (1-2 mol %) and a suitable phosphine ligand like SPhos or XPhos (2-4 mol %).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v) or toluene/ethanol/water.
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-4-chloro-2-methylpyridine product.
Protocol 2: Regioselective Nucleophilic Aromatic Substitution at the C-Cl Position
-
Reaction Setup: In a sealed vial, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMSO or NMP.
-
Reagent Addition: Add the nucleophile (e.g., an amine or alcohol, 1.5-2.0 equiv) and a suitable base if required (e.g., K₂CO₃ or DIPEA for amines).
-
Reaction: Heat the mixture to 100-150 °C. The reaction is often slower than cross-coupling and may require higher temperatures or microwave irradiation. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture and pour it into cold water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the crude material by column chromatography or recrystallization to obtain the 5-bromo-4-substituted-2-methylpyridine.
Conclusion: A Tool for Precision Synthesis
The strategic selection of a dihalopyridine building block is critical to the efficiency and success of a synthetic campaign. This guide demonstrates that This compound provides a superior level of predictability and synthetic flexibility compared to many other dihalopyridines.
-
In palladium-catalyzed cross-coupling , its reactivity is overwhelmingly dictated by C-X bond strength, ensuring selective functionalization at the C5-bromo position. This contrasts sharply with substrates like 2,4-dibromopyridine, where selectivity is governed by positional electronics and can be sensitive to ligand and catalyst choice.[6][17]
-
In nucleophilic aromatic substitution , reactivity is governed by leaving group ability and positional activation, allowing for selective functionalization at the C4-chloro position.
This orthogonal reactivity makes this compound an invaluable asset for medicinal chemists and drug development professionals, enabling the controlled, sequential introduction of diverse functionalities to build complex, pharmacologically relevant molecules with high precision.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-2-chloro-4-methylpyridine | CymitQuimica [cymitquimica.com]
- 8. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Alternative reagents to 5-Bromo-4-chloro-2-methylpyridine for pyridine synthesis
An Expert's Guide to Modern Pyridine Synthesis: A Comparative Analysis of Alternatives to Pre-functionalized Building Blocks
Introduction: Beyond the Halogenated Pyridine
The pyridine ring is a cornerstone of modern medicine and agriculture. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug discovery. For decades, synthetic strategies have heavily relied on pre-functionalized building blocks like 5-Bromo-4-chloro-2-methylpyridine. These reagents are undeniably useful, offering reliable handles for late-stage functionalization via established cross-coupling and nucleophilic substitution reactions.[1][2][3]
However, an over-reliance on a fixed set of building blocks can stifle innovation, limiting the accessible chemical space and often entailing lengthy, linear synthetic routes. The modern imperative for efficiency, atom economy, and modularity demands a broader toolkit. This guide provides a comparative analysis of contemporary de novo synthesis strategies that serve as powerful alternatives to starting with pre-functionalized pyridines. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of these methods, offering researchers the insights needed to select the optimal path for their specific synthetic challenges.
The Benchmark: The Role of this compound
To appreciate the alternatives, we must first understand the incumbent. This compound is a valuable intermediate precisely because of its differentiated reactivity. The chlorine at the 2-position and the bromine at the 5-position can be selectively targeted in sequential reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing for the controlled introduction of diverse substituents.[3][4] This approach is robust and predictable but inherently limits the final structure to the substitution pattern of the starting material. The quest for alternatives is driven by the need to access different substitution patterns, improve step- and atom-economy, and streamline the synthetic process from simpler, more abundant precursors.
Alternative Strategies: Building the Pyridine Core from First Principles
We will explore three major classes of de novo pyridine synthesis that offer significant advantages in flexibility and efficiency: Cycloaddition Reactions, Transition Metal-Catalyzed C-H Functionalization, and Modern Condensation/Cascade Reactions.
Cycloaddition Reactions: The Power of Convergent Synthesis
Cycloaddition reactions are among the most elegant and atom-economical methods for ring construction, assembling the pyridine core from acyclic components in a single step.[5]
This strategy involves the transition-metal-catalyzed cyclotrimerization of two alkyne units and a nitrile.[6] It is a highly convergent approach to constructing polysubstituted pyridines with excellent regiocontrol, which is often dictated by the catalyst and the steric/electronic properties of the substrates.
Causality Behind Experimental Choices: The choice of a transition metal catalyst (e.g., Cobalt, Rhodium, Ruthenium) is critical.[7] These metals orchestrate the assembly of the components by forming a metallacyclopentadiene intermediate, which then undergoes insertion of the nitrile component to forge the pyridine ring. This templated assembly provides a lower energy pathway than an uncatalyzed thermal reaction.[7]
Experimental Protocol: Ruthenium-Catalyzed [2+2+2] Cycloaddition
Adapted from Varela, J. A. et al., J. Org. Chem. 2003.[7]
-
Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), charge a Schlenk flask with [Ru(cod)(cot)] (5 mol%), and a suitable ligand such as triphenylphosphine (15 mol%).
-
Reagent Addition: Add the nitrile (1.0 equiv.) and the di-yne substrate (1.1 equiv.) dissolved in an anhydrous solvent like 1,4-dioxane.
-
Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired substituted pyridine.
Caption: Generalized catalytic cycle for [2+2+2] cycloaddition.
The Boger pyridine synthesis is a classic example of an inverse-electron-demand Diels-Alder reaction, followed by a retro-[4+2] elimination.[5] This method utilizes electron-deficient 1,2,4-triazines as the diene component, which react with electron-rich dienophiles (like enamines) to form a bicyclic intermediate that subsequently extrudes N₂ to afford the pyridine ring.
Causality Behind Experimental Choices: The use of a 1,2,4-triazine is key; its electron-deficient nature facilitates the reaction with electron-rich enamines, a pairing that is electronically favored. The subsequent elimination of dinitrogen gas is a powerful thermodynamic driving force, rendering the final aromatization step irreversible.
Transition Metal-Catalyzed C-H Functionalization
This modern approach represents a paradigm shift. Instead of building a complex pyridine from scratch, one starts with a simple, inexpensive pyridine (or a derivative) and directly functionalizes its C-H bonds.[8][9][10] This strategy is exceptionally step-economical and allows for late-stage diversification.
Causality Behind Experimental Choices: The pyridine nitrogen atom can act as a coordinating group, directing a transition metal catalyst (e.g., Pd, Rh, Ir, Ni) to a specific C-H bond (often at the C2 position).[8][11] However, this strong coordination can also poison the catalyst.[12] Recent advances have developed ligands and reaction conditions that overcome this challenge, and even enable selective functionalization at the more remote C3 and C4 positions.[8][10][12]
Experimental Protocol: Palladium-Catalyzed C3-Alkenylation of Pyridine
Adapted from Daugulis, O. et al., J. Am. Chem. Soc. 2011.
-
Vessel Preparation: To an oven-dried vial, add the pyridine substrate (1.0 equiv.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a monodentate N-aryl-N-aryl phosphoramidite, 10 mol%), and an oxidant like Ag₂CO₃ (2.0 equiv.).
-
Reagent Addition: Add the alkene coupling partner (1.5 equiv.) followed by a solvent such as trifluoroethanol (TFE).
-
Reaction: Seal the vial and heat to 120 °C for 18-36 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Caption: General workflow for C-H functionalization.
Modern Condensation & Cascade Reactions
While classical condensation reactions like the Hantzsch synthesis have existed for over a century, modern variations offer improved scope and conditions.[13][14] A particularly powerful approach involves copper-catalyzed cascade reactions that assemble highly substituted pyridines from simple starting materials in a single pot.[15]
Causality Behind Experimental Choices: These cascades are designed to be self-validating. For instance, a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime generates a 3-azatriene intermediate.[15] This intermediate is poised to undergo a spontaneous 6π-electrocyclization to form a dihydropyridine, which is then oxidized by air to the final aromatic product. Each step in the sequence is thermodynamically or kinetically favored, ensuring the reaction proceeds efficiently to completion.
Comparative Performance Analysis
The optimal synthetic strategy depends heavily on the desired final product and project goals. The table below provides a high-level comparison.
| Strategy | Starting Material Complexity | Step Economy | Atom Economy | Control over Substitution | Key Advantage | Key Disadvantage |
| Pre-functionalized Pyridine | High | Low | Low | Limited by starting material | Predictable, robust for known scaffolds | Limited novelty, poor step economy |
| [2+2+2] Cycloaddition | Low (Alkynes, Nitriles) | High | Excellent | High, very flexible | Convergent, builds complexity quickly | Requires metal catalyst, alkyne availability |
| [4+2] Cycloaddition | Moderate (e.g., Triazines) | High | Good | High, very flexible | Thermodynamically driven, often metal-free | Substrate scope can be limited |
| C-H Functionalization | Low (Simple Pyridines) | Excellent | High | Good, but regioselectivity can be a challenge | Ideal for late-stage functionalization | Catalyst- and directing-group dependent |
| Modern Cascade Reactions | Low to Moderate | Excellent | Excellent | High, very flexible | One-pot efficiency, operational simplicity | May require optimization for new substrates |
Conclusion and Future Outlook
While the use of pre-functionalized building blocks like this compound will remain a viable strategy for specific applications, the field of pyridine synthesis has evolved significantly. Modern de novo methods, particularly those leveraging cycloadditions, C-H functionalization, and catalytic cascades, offer unparalleled flexibility, efficiency, and atom economy. For researchers in drug development, these alternative strategies are not merely replacements; they are enabling technologies that open doors to novel chemical space and empower the rapid synthesis of diverse compound libraries. As the field continues to advance, we can anticipate the development of even more sophisticated catalytic systems that provide greater control over regioselectivity and expand the substrate scope, further cementing the role of de novo synthesis as the preferred approach for innovative pyridine construction.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. baranlab.org [baranlab.org]
- 6. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 10. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 12. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 14. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 15. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape of Halogenated Pyridines: A Comparative Guide for Drug Discovery
A Senior Application Scientist's In-Depth Analysis of Derivatives from 5-Bromo-4-chloro-2-methylpyridine and its Analogs for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and the capacity for diverse functionalization make it a privileged structure in drug design. Among the vast array of pyridine derivatives, those bearing halogen substituents exhibit a particularly fascinating and potent range of biological activities. This guide provides a comprehensive comparison of the biological activities of derivatives from this compound and its structural analogs, offering insights into their therapeutic potential and the experimental methodologies for their evaluation.
While this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, a comprehensive survey of scientific literature reveals a notable scarcity of publicly available data specifically detailing the biological activities of its direct derivatives.[1][2][3] This data gap presents a challenge for researchers looking to explore this specific scaffold. However, by examining structurally related analogs, particularly other halogenated methylpyridines, we can extrapolate potential activities and establish a foundational understanding for future research. This guide will therefore focus on a comparative analysis of well-documented, structurally similar pyridine derivatives to illuminate the potential of this chemical space.
The Rising Stars: Biological Activities of 5-Aryl-2-methylpyridin-3-amine Derivatives
A compelling case study for the potential of halogenated pyridine derivatives comes from the extensive research on compounds derived from 5-bromo-2-methylpyridin-3-amine.[2][4][5] Through palladium-catalyzed Suzuki cross-coupling reactions, the bromine atom at the 5-position serves as a versatile handle to introduce a variety of aryl groups, leading to the synthesis of novel compounds with significant biological activities.[4]
Comparative Analysis of Biological Activities
Recent studies have highlighted the promising anti-thrombotic and biofilm-inhibiting properties of 5-aryl-2-methylpyridin-3-amine and their N-acetylated analogs.[2][4] The data presented below summarizes the efficacy of these compounds, providing a valuable benchmark for researchers.
Table 1: Comparative Biological Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives [2][4]
| Compound ID | R Group (at 5-position) | % Clot Lysis | % Biofilm Inhibition (E. coli) |
| 2a | 4-methylphenyl | 35.12 | 87.36 |
| 2b | 3,5-dimethylphenyl | 25.45 | 87.09 |
| 2c | 4-methoxyphenyl | 41.32 | 86.48 |
| 2d | 3-fluoro-4-methoxyphenyl | 29.21 | 84.30 |
| 4a | N-acetyl, 4-methylphenyl | 21.51 | 83.90 |
| 4b | N-acetyl, 3,5-dimethylphenyl | 41.32 | 83.62 |
| 4c | N-acetyl, 4-methoxyphenyl | 15.21 | 82.97 |
| 4g | N-acetyl, 4-iodophenyl | 29.21 | 75.12 |
Data synthesized from multiple sources.[2][4]
The causality behind these activities lies in the specific molecular architecture. The introduction of different aryl moieties at the 5-position allows for the modulation of the compound's electronic and steric properties, influencing its interaction with biological targets. For instance, the presence of electron-donating groups like methoxy on the phenyl ring appears to enhance the anti-thrombotic activity in some cases.[4]
Expanding the Horizon: Broader Biological Activities of Pyridine Derivatives
The therapeutic potential of pyridine derivatives extends far beyond anti-thrombotic and biofilm-inhibiting activities. The pyridine nucleus is a key pharmacophore in a wide range of biologically active compounds, including those with antimicrobial, anticancer, and insecticidal properties.
Antimicrobial and Anticancer Potential
A diverse array of pyridine derivatives has been synthesized and evaluated for their antimicrobial and anticancer activities.[6][7][8][9][10][11][12] For example, certain 2-amino-5-substituted pyridine derivatives have demonstrated notable fungicidal and bactericidal properties.[7] The substitution pattern on the pyridine ring plays a critical role in determining the spectrum and potency of antimicrobial action.
In the realm of oncology, pyridine-based compounds have emerged as promising anticancer agents.[11][12] For instance, novel phenanthridine derivatives synthesized from brominated precursors have exhibited potent cytotoxicity against various human cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range.[12] These compounds often exert their effects by targeting key cellular pathways involved in cancer progression.
Insecticidal Applications
Pyridine derivatives are also prominent in the development of modern insecticides.[13][14][15][16][17] The structural similarity of some pyridine-based compounds to natural products allows them to act on specific insect receptors, leading to potent and selective insecticidal activity. Research in this area continues to yield new compounds with improved efficacy and better safety profiles.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, the following sections detail the experimental workflows for the synthesis and biological evaluation of pyridine derivatives, grounded in established methodologies.
Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives via Suzuki Cross-Coupling
The synthesis of the aforementioned 5-aryl-2-methylpyridin-3-amine derivatives is a prime example of a robust and versatile synthetic strategy.
Caption: Synthetic workflow for 5-Aryl-2-methylpyridin-3-amine derivatives.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 5-bromo-2-methylpyridin-3-amine in a mixture of dimethoxyethane (DME) and water, add the corresponding arylboronic acid, sodium carbonate (Na2CO3), and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
-
Reaction Execution: Reflux the reaction mixture under an inert atmosphere for the appropriate time, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture, and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to yield the desired 5-aryl-2-methylpyridin-3-amine.
-
N-Acetylation (for analogs): The purified 5-aryl-2-methylpyridin-3-amine can be further reacted with acetic anhydride in the presence of a catalytic amount of sulfuric acid to yield the corresponding N-acetylated derivatives.[4]
Biological Evaluation Workflow
The biological evaluation of these newly synthesized compounds follows a systematic and validated process to determine their therapeutic potential.
Caption: General workflow for the biological evaluation of novel compounds.
Key Experimental Protocols:
-
Antimicrobial Activity Assay (Agar Well Diffusion Method): This method is widely used to assess the antimicrobial activity of new compounds.[6]
-
Prepare a nutrient agar medium and pour it into sterile Petri plates.
-
Inoculate the agar surface with a standardized microbial suspension.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.
-
-
Anticancer Cytotoxicity Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring the cytotoxic effects of compounds on cancer cell lines.[12]
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
While a direct and extensive body of literature on the biological activity of this compound derivatives is yet to be established, the exploration of structurally similar analogs provides a compelling rationale for its investigation. The proven success of Suzuki cross-coupling reactions on related bromo-pyridines to generate compounds with significant anti-thrombotic, biofilm-inhibiting, antimicrobial, and anticancer activities underscores the immense potential held within this chemical space.
This guide serves as a foundational resource, providing researchers with a comparative framework, established experimental protocols, and a clear path forward. The untapped potential of this compound and its analogs awaits exploration, promising the discovery of novel therapeutic agents that could address a wide range of unmet medical needs. Future research should focus on the systematic synthesis and screening of derivative libraries from this starting material to fully elucidate its biological activity profile and identify lead compounds for further development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. malariaworld.org [malariaworld.org]
- 12. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Strategic Reagent Selection: A Cost-Benefit Analysis of 5-Bromo-2-chloro-4-methylpyridine in Synthesis
Introduction: The Strategic Value of Dihalogenated Pyridines
In the intricate chess game of pharmaceutical and agrochemical synthesis, every move—every reagent choice—carries significant weight in determining the path to the final target molecule. Dihalogenated pyridines are queen-level pieces in this game, offering multiple, distinct points for strategic functionalization. Among these, 5-Bromo-2-chloro-4-methylpyridine stands out as a versatile and widely utilized building block.[1][2] Its utility stems from the differential reactivity of its two halogen atoms, enabling sequential, controlled modifications that are fundamental to modern drug discovery.[3]
This guide provides an in-depth cost-benefit analysis of using 5-Bromo-2-chloro-4-methylpyridine (CAS 778611-64-6) , a readily available isomer, as a proxy for the less common 5-Bromo-4-chloro-2-methylpyridine. We will objectively compare its performance, cost, and reactivity profile against logical, commercially available alternatives. Through field-proven insights and supporting experimental frameworks, this document will empower researchers, chemists, and drug development professionals to make informed, cost-effective, and scientifically sound decisions in their synthetic endeavors.
Part 1: Physicochemical Profile and Reactivity Principles
5-Bromo-2-chloro-4-methylpyridine is a solid at room temperature with a molecular weight of 206.47 g/mol .[3] Its true value, however, lies in the electronic properties of its substituted pyridine ring. The pyridine nitrogen acts as an electron-withdrawing group, influencing the reactivity of the C-X (carbon-halogen) bonds.
The cornerstone of this reagent's utility is chemoselectivity . In the two most common classes of reactions for which it is employed, the reactivity of the halogens follows predictable and opposing trends:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the C-X bond. This process is governed by bond dissociation energy. The weaker C-Br bond is significantly more susceptible to cleavage than the stronger C-Cl bond. Therefore, the universal reactivity trend is I > Br > Cl > F .[4][5] This allows for selective functionalization at the C5-Br position while leaving the C2-Cl position available for a subsequent, more forcing reaction.
-
Nucleophilic Aromatic Substitution (SNA r): This reaction proceeds through a negatively charged Meisenheimer intermediate. The reaction rate is influenced by the halogen's ability to stabilize this intermediate through its electronegativity (inductive effect) and its ability to act as a leaving group. The general reactivity trend is often F > Cl > Br > I .[5]
This differential reactivity is the key to the strategic benefit of 5-Bromo-2-chloro-4-methylpyridine.
Caption: Chemoselective reaction pathways for 5-Bromo-2-chloro-4-methylpyridine.
Part 2: A Comparative Analysis of Alternatives
The decision to use 5-Bromo-2-chloro-4-methylpyridine should not be made in a vacuum. A thorough cost-benefit analysis requires comparing it to viable alternatives that occupy different positions on the cost-versus-reactivity spectrum. We will consider two such alternatives:
-
2,5-Dichloro-4-methylpyridine: The low-cost, low-reactivity alternative.
-
5-Iodo-2-chloro-4-methylpyridine: The high-cost, high-reactivity alternative.
Table 1: Economic and Physical Properties Comparison
| Parameter | 2,5-Dichloro-4-methylpyridine | 5-Bromo-2-chloro-4-methylpyridine | 5-Iodo-2-chloro-4-methylpyridine |
| CAS Number | 23001-63-0 | 778611-64-6[6] | 1140030-05-3 |
| Molecular Wt. | 162.01 g/mol | 206.47 g/mol | 253.47 g/mol |
| Typical Purity | >97% | >97%[3] | >97% |
| Approx. Cost (USD/g) | $5 - $10 | $10 - $25 | $80 - $150 |
| Approx. Cost (USD/mol) | $810 - $1,620 | $2,065 - $5,160 | $20,280 - $38,020 |
| Reactivity Class | Low | Medium | High |
Note: Costs are estimates based on catalog prices for research quantities (1-25g) and will vary significantly with supplier and scale.
Table 2: Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a fundamental C-C bond-forming reaction. Here, the advantage of a more reactive C-X bond becomes evident through milder conditions, lower catalyst loadings, and faster reaction times.
| Parameter | 2,5-Dichloro-4-methylpyridine | 5-Bromo-2-chloro-4-methylpyridine | 5-Iodo-2-chloro-4-methylpyridine |
| Target Bond | C5-Cl | C5-Br | C5-I |
| Relative Reactivity | Low | Medium | High |
| Typical Catalyst | Pd(OAc)₂ + Buchwald Ligand (e.g., SPhos) | Pd(PPh₃)₄ or PdCl₂(dppf)[7] | Pd(PPh₃)₄ |
| Catalyst Loading | 2 - 5 mol% | 1 - 5 mol% | 0.5 - 2 mol% |
| Typical Temperature | 100 - 120 °C | 80 - 100 °C[8] | Room Temp - 80 °C |
| Expected Yield | Moderate to Good (requires optimization) | Good to Excellent[7] | Excellent |
| Primary Benefit | Low reagent cost | Balanced cost and reactivity | High reactivity, mild conditions |
| Primary Drawback | Harsh conditions, expensive ligands | Standard conditions | High reagent cost |
Table 3: Performance Comparison in Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and is highly sensitive to C-X bond strength.[9][10]
| Parameter | 2,5-Dichloro-4-methylpyridine | 5-Bromo-2-chloro-4-methylpyridine | 5-Iodo-2-chloro-4-methylpyridine |
| Target Bond | C5-Cl | C5-Br | C5-I |
| Relative Reactivity | Low | Medium | High |
| Typical Ligand | Bulky, electron-rich (e.g., RuPhos, XPhos) | Standard (e.g., BINAP, dppf)[11] | Standard (e.g., PPh₃) |
| Base Strength | Strong (e.g., LHMDS, NaOtBu) | Moderate to Strong (e.g., NaOtBu, K₃PO₄)[11] | Moderate (e.g., K₂CO₃, Cs₂CO₃) |
| Typical Temperature | 90 - 110 °C | 80 - 100 °C[11] | 60 - 90 °C |
| Expected Yield | Substrate dependent, requires optimization | Good to Excellent | Excellent |
| Primary Benefit | Low reagent cost | Good substrate scope, reliable | High yields, functional group tolerance |
| Primary Drawback | Limited amine scope, harsh conditions | Can require strong base | High reagent cost |
Part 3: Experimental Protocols & Decision Framework
Theoretical comparisons are valuable, but practical application is paramount. The following protocols are self-validating frameworks for key transformations.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is adapted from established procedures for the Suzuki coupling of similar bromo-pyridines and is designed to selectively form a C-C bond at the more reactive C5-Br position.[7][8]
Materials:
-
5-Bromo-2-chloro-4-methylpyridine (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-chloro-4-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Inerting: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv).
-
Causality: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source sufficient for activating the C-Br bond without requiring more expensive, specialized ligands.[7]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture.
-
Causality: The aqueous/organic mixture is crucial for dissolving both the organic substrate and the inorganic base, facilitating the transmetalation step of the catalytic cycle.[8]
-
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
This protocol outlines a general procedure for C-N bond formation, leveraging the higher reactivity of the C-Br bond.
Materials:
-
5-Bromo-2-chloro-4-methylpyridine (1.0 equiv)
-
Primary or Secondary Amine (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
Glovebox Setup: Inside an inert atmosphere glovebox, add 5-Bromo-2-chloro-4-methylpyridine (1.0 equiv), NaOtBu (1.4 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv) to a dry Schlenk tube with a stir bar.
-
Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[11] Xantphos is a robust bidentate ligand that promotes efficient reductive elimination for a broad range of amines.
-
-
Reagent Addition: Remove the sealed tube from the glovebox. Add anhydrous toluene, followed by the amine (1.5 equiv) via syringe.
-
Reaction: Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS (typically 6-24 hours).
-
Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Decision Framework for Reagent Selection
Choosing the right starting material is a balance of cost, time, and chemical necessity. This logical framework can guide your decision.
Caption: A decision tree for selecting the optimal dihalomethylpyridine reagent.
Conclusion and Authoritative Recommendation
The cost-benefit analysis reveals that 5-Bromo-2-chloro-4-methylpyridine occupies a strategic sweet spot for the synthesis of complex pyridine derivatives.
-
The Dichloro-analogue is the most economical choice on paper, but its low reactivity in crucial cross-coupling reactions necessitates harsher conditions, more expensive and specialized catalyst systems, and longer reaction times. The hidden costs of optimization, lower yields, and catalyst expenditure can quickly erode its initial price advantage.
-
The Iodo-analogue represents the pinnacle of reactivity, enabling reactions under the mildest conditions with the lowest catalyst loadings. This is ideal for delicate substrates or late-stage functionalization. However, its significantly higher cost makes it prohibitive for large-scale synthesis or projects where budget is a primary driver.
Therefore, 5-Bromo-2-chloro-4-methylpyridine emerges as the most balanced and versatile option. Its C-Br bond is sufficiently reactive to participate reliably in a wide range of palladium-catalyzed couplings under standard, well-established conditions. This reliability minimizes optimization time and reduces the risk of failed reactions. The retained C-Cl bond provides a valuable synthetic handle for subsequent transformations, making it an excellent choice for building molecular complexity in a controlled, stepwise manner. For researchers and drug development professionals, it represents the optimal intersection of cost, reactivity, and strategic synthetic potential.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Bromo-2-chloro-4-methylpyridine | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Guide to Suzuki and Stille Couplings for 5-Bromo-4-chloro-2-methylpyridine
For Immediate Publication
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds remains a pivotal transformation, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1] Among the powerful arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are prominent methods.[2] This guide provides an in-depth, objective comparison of these two indispensable reactions for the functionalization of the challenging substrate, 5-bromo-4-chloro-2-methylpyridine. This dihalogenated pyridine derivative presents an interesting case for chemoselectivity and reactivity, making the choice of coupling methodology a critical decision for researchers.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener" | High toxicity of organotin reagents, requiring careful handling and disposal[3][4] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition | Generally stable to air and moisture[5][6] |
| Byproducts | Boron-based, often water-soluble and easily removed[7] | Tin-based, can be difficult to remove completely from the product[7][8] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and strong bases[9][10] | Excellent, very broad functional group tolerance[8][11] |
| Reaction Conditions | Typically requires a base[12] | Often proceeds under neutral conditions[1] |
The Substrate: this compound
The reactivity of dihalogenated pyridines in cross-coupling reactions is influenced by the position of the halogens relative to the nitrogen atom. Generally, halides at the 2- and 6-positions (α to nitrogen) are more reactive than those at the 3- and 5-positions (β to nitrogen), which are in turn more reactive than a halide at the 4-position (γ to nitrogen).[13] For this compound, the C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 4-position in palladium-catalyzed cross-couplings. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
Suzuki-Miyaura Coupling: The "Greener" Workhorse
The Suzuki-Miyaura reaction is often the first choice for many chemists due to the low toxicity of the organoboron reagents and the ease of removal of boron-containing byproducts.[14] The reaction typically requires a base to activate the boronic acid for transmetalation.[12]
Catalytic Cycle of Suzuki Coupling
The mechanism of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[10][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03905G [pubs.rsc.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 5-Bromo-4-Chloro-2-Methylpyridine and 3,5-Dibromopyridine for Synthetic Chemistry Applications
This guide provides an in-depth comparative analysis of the chemical reactivity of two pivotal heterocyclic building blocks: 5-bromo-4-chloro-2-methylpyridine and 3,5-dibromopyridine. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the nuanced differences in their behavior in common synthetic transformations, supported by mechanistic principles and experimental data. Our objective is to empower scientists to make informed decisions in the strategic design and execution of synthetic routes involving these versatile intermediates.[1][2][3][4]
Introduction: Structural and Electronic Overview
The reactivity of a substituted pyridine is fundamentally governed by the electronic and steric influence of its substituents and their positions relative to the ring nitrogen. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions.[5][6][7][8]
This compound features a chlorine atom at the C4 position, which is para to the ring nitrogen and thus highly activated towards SNAr.[5][7] It also possesses a bromine atom at the C5 (meta) position and an electron-donating methyl group at the C2 (ortho) position. This unique substitution pattern offers multiple, distinct reaction sites.[1][4]
3,5-Dibromopyridine , in contrast, is a symmetrical molecule with two bromine atoms at the C3 and C5 positions, both of which are meta to the ring nitrogen. These positions are not electronically activated for SNAr in the same way as C2/C4 positions are.[5][8] Its reactivity is therefore primarily dictated by the properties of the C-Br bonds in palladium-catalyzed cross-coupling reactions and its potential for lithiation.[2]
Below is a diagram illustrating the fundamental structural differences and their electronic implications.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. homework.study.com [homework.study.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 5-Bromo-4-chloro-2-methylpyridine
This guide provides comprehensive, technically grounded procedures for the safe handling and disposal of 5-Bromo-4-chloro-2-methylpyridine (CAS No. 778611-64-6). As a halogenated pyridine derivative frequently used as a key intermediate in pharmaceutical and organic synthesis, its unique reactivity necessitates stringent safety and disposal protocols.[1][2] Adherence to these guidelines is paramount for ensuring the safety of laboratory personnel and maintaining environmental compliance.
Hazard Profile and the Rationale for Specialized Disposal
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified as an acutely toxic and corrosive substance.[3][4] Its chemical structure, containing both bromine and chlorine on a pyridine ring, places it firmly in the category of halogenated organic compounds , which require a dedicated hazardous waste stream.[5][6] Improper disposal, such as drain disposal or mixing with general waste, is strictly prohibited and can lead to dangerous chemical reactions and environmental contamination.[5][7]
The imperative for controlled disposal is dictated by its official hazard classifications, summarized below.
| Hazard Classification | Category | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Danger |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Danger |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Danger |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Danger |
Source: Synthesized from multiple Safety Data Sheets (SDS).[3][4]
Pre-Disposal Safety: Essential Handling Protocols
Before any disposal-related activity, safe handling is non-negotiable. The following protocols must be observed at all times when working with this compound.
2.1 Personal Protective Equipment (PPE) The risk of exposure through inhalation, skin contact, or eye contact is significant.[3] Therefore, robust PPE is the first line of defense.
-
Eye Protection: Use chemical safety goggles or a full-face shield.[3][5]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.[5]
-
Respiratory Protection: All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]
2.2 Emergency First Aid Measures In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical help.[3]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek emergency medical help.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, get medical help.[3][8]
-
Ingestion: Rinse mouth and get emergency medical help immediately. Do not induce vomiting.[3]
Step-by-Step Protocol for Proper Disposal
This protocol applies to pure or residual this compound, as well as lab materials grossly contaminated with it (e.g., weigh boats, pipette tips, absorbent pads from a spill).
Step 1: Waste Segregation The principle of waste segregation is to prevent dangerous reactions.
-
Crucially, do not mix this compound with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[5][8][10] Mixing can cause vigorous, exothermic reactions.
-
This waste stream must be kept separate from non-halogenated solvents to facilitate proper final treatment by a licensed disposal facility.
Step 2: Container Selection and Preparation The integrity of the waste container is essential to prevent leaks and exposure.
-
Material: Use a chemically compatible, leak-proof container with a secure, threaded screw-top cap. High-density polyethylene (HDPE) or glass containers are suitable.[5][7][11]
-
Condition: Ensure the container is in excellent condition, free from cracks or residue from previous use.[5][9]
-
Practice: Keep the waste container closed at all times except when actively adding waste.[9][11] This minimizes the release of vapors and prevents accidental spills.
Step 3: Accurate and Compliant Labeling Proper labeling is a legal requirement and a critical safety communication tool.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[5][9]
-
The label must include the following information:
Step 4: Waste Accumulation and Secure Storage
-
Carefully transfer waste into the prepared, labeled container, avoiding splashes or dust generation.
-
Store the sealed container in a designated, secure satellite accumulation area within the lab.
-
This storage location must be a cool, dry, and well-ventilated area, away from heat or ignition sources and incompatible chemicals.[3][7][10]
Step 5: Final Disposal Pathway
-
Once the container is full or waste is no longer being generated, arrange for pickup and disposal.
-
This process must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][12]
-
Always follow all applicable local, state, and federal regulations for hazardous waste disposal.[3][12]
Disposal Workflow and Decision Logic
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management Protocol
In case of a small spill, act immediately and safely.
-
Ensure you are wearing the appropriate PPE as described in Section 2.1.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[5][7]
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place the collected material into a designated, sealable hazardous waste container.[5][10]
-
Label the container as hazardous waste, detailing the contents (e.g., "Vermiculite contaminated with this compound").
-
Clean the spill area thoroughly with a detergent solution, followed by water.[13]
-
Dispose of the spill cleanup waste through the same hazardous waste stream.[13]
By systematically following these procedures, researchers, scientists, and drug development professionals can ensure that this compound is managed safely from benchtop to final disposal, protecting both personnel and the environment.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5-Bromo-2-chloro-4-methylpyridine | CymitQuimica [cymitquimica.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. aksci.com [aksci.com]
- 13. uwyo.edu [uwyo.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-4-chloro-2-methylpyridine
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides a detailed, experience-driven framework for the safe handling of 5-Bromo-4-chloro-2-methylpyridine, a halogenated pyridine derivative. The principles and protocols outlined here are grounded in established safety standards for similar chemical structures and are designed to empower you to work confidently and securely.
Our philosophy is that safety protocols are not merely a checklist but a dynamic system of risk assessment and mitigation. We will explore not just what personal protective equipment (PPE) to use, but why it is necessary, ensuring that every step is a self-validating measure of protection for you and your colleagues.
Understanding the Hazard: A Risk-Based Approach
Therefore, we must handle this compound with the assumption that it poses the following risks:
-
Skin Irritation/Corrosion: Causes skin irritation upon contact.[1][4][5][6]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if dust or vapors are inhaled.[1][4][6][7]
-
Acute Toxicity: Potentially harmful or toxic if ingested, inhaled, or absorbed through the skin.[3]
This conservative approach ensures the highest level of safety when dealing with a compound with an incomplete public safety profile.
Hazard Summary Table
| Potential Hazard | Route of Exposure | Associated Risk |
| Acute Toxicity | Oral, Dermal, Inhalation | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[3] |
| Skin Irritation | Dermal (Skin Contact) | Causes skin irritation.[1][4][6] |
| Eye Irritation | Ocular (Eye Contact) | Causes serious eye irritation.[1][4][6] |
| Respiratory Irritation | Inhalation | May cause respiratory tract irritation.[1][4][7] |
Engineering Controls: Your First and Strongest Defense
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.
-
Engineering Controls: Always handle this compound inside a properly functioning certified chemical fume hood. This is the most crucial step in minimizing inhalation exposure. The laboratory should also be well-ventilated, with readily accessible emergency eyewash stations and safety showers.[7][8][9]
-
Administrative Controls: Limit the quantity of the chemical handled at any one time. Ensure all personnel are trained on the specific hazards and handling procedures for this class of compound. Do not eat, drink, or smoke in the laboratory.[3][4][9]
Personal Protective Equipment (PPE): A Multi-Layered Shield
When engineering controls are in place, PPE provides the essential barrier against accidental contact. The selection of PPE should be deliberate and based on the specific task being performed.
Foundational PPE: For All Handling Scenarios
This is the minimum required PPE for any work involving this compound, however small the quantity.
-
Lab Coat: A fully buttoned, long-sleeved lab coat made of a suitable chemical-resistant material. This protects against accidental splashes on the skin and contamination of personal clothing.
-
Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes, as they are not sealed around the eyes. Goggles should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection: Selecting the Right Glove
Choosing the correct glove material is critical, as not all gloves offer the same level of protection against every chemical.
-
Recommended Material: For pyridine and its derivatives, nitrile or neoprene gloves are recommended. Butyl rubber gloves may also be suitable.
-
Avoid: Latex gloves should be avoided as they may offer poor resistance to this class of chemicals.[10]
-
Causality: The choice of glove material is based on its chemical resistance, which is determined by factors like breakthrough time and permeation rate for the specific chemical or chemical class. Nitrile and neoprene provide a more robust barrier to pyridine-like compounds than latex.
-
Protocol: Always double-check the manufacturer's glove compatibility chart for the specific glove you are using. Inspect gloves for any signs of damage before use. Wash hands thoroughly after removing gloves.[5][8]
Respiratory Protection: When and Why
When working within a certified chemical fume hood, respiratory protection is typically not required. However, it becomes essential in specific situations:
-
When Required:
-
During a large spill or accidental release.
-
When weighing or transferring large quantities of the solid material outside of a containment device like a glove box.
-
If engineering controls (like a fume hood) are not available or are malfunctioning.
-
-
Type of Respirator: A NIOSH/MSHA or European Standard EN 149 approved respirator with cartridges appropriate for organic vapors should be used.[1] For significant spills, a self-contained breathing apparatus (SCBA) may be necessary.[11]
-
Important: Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing, as mandated by OSHA.[8]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. aksci.com [aksci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. kishida.co.jp [kishida.co.jp]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
